molecular formula C73H119ClN3O9P B15556858 Cy5-DSPE chloride

Cy5-DSPE chloride

Número de catálogo: B15556858
Peso molecular: 1249.2 g/mol
Clave InChI: MQFZXPRANPHDAY-QMQUCOLGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cy5-DSPE chloride is a useful research compound. Its molecular formula is C73H119ClN3O9P and its molecular weight is 1249.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C73H119ClN3O9P

Peso molecular

1249.2 g/mol

Nombre IUPAC

[(2R)-3-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate chloride

InChI

InChI=1S/C73H118N3O9P.ClH/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41-55-70(78)82-60-62(85-71(79)56-42-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)61-84-86(80,81)83-59-57-74-69(77)54-40-37-47-58-76-66-51-46-44-49-64(66)73(5,6)68(76)53-39-36-38-52-67-72(3,4)63-48-43-45-50-65(63)75(67)7;/h36,38-39,43-46,48-53,62H,8-35,37,40-42,47,54-61H2,1-7H3,(H-,74,77,80,81);1H/t62-;/m1./s1

Clave InChI

MQFZXPRANPHDAY-QMQUCOLGSA-N

Origen del producto

United States

Foundational & Exploratory

Unveiling the Photophysical Profile of Cy5-DSPE Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of the lipophilic cyanine (B1664457) dye, Cy5-DSPE chloride. Given the limited availability of a consolidated data sheet for this specific salt, this document compiles and extrapolates key data from the well-characterized Cy5 fluorophore. The underlying assumption is that the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and the chloride counter-ion do not significantly alter the fundamental photophysical characteristics of the Cy5 chromophore. This guide offers essential data, detailed experimental protocols for characterization, and a visual workflow to support researchers in the effective application of this compound in drug development and bio-imaging.

Core Photophysical Properties

The photophysical parameters of this compound are critical for its application in fluorescence-based assays, including microscopy and flow cytometry. The following table summarizes the key quantitative data for the Cy5 fluorophore, which serves as a reliable proxy for this compound.

Photophysical ParameterValueNotes
Maximum Excitation Wavelength (λmax, ex) ~646 - 651 nmIn aqueous buffers like PBS.
Maximum Emission Wavelength (λmax, em) ~662 - 671 nmIn aqueous buffers like PBS.
Molar Extinction Coefficient (ε) ~250,000 cm-1M-1At the absorption maximum.
Fluorescence Quantum Yield (Φ) ~0.2 - 0.27In aqueous solution; can be solvent and environment dependent.
Fluorescence Lifetime (τ) ~1.0 nsIn aqueous buffers like PBS; can be influenced by the local environment.

Experimental Protocols for Photophysical Characterization

Accurate characterization of this compound requires robust experimental protocols. The following methodologies outline the procedures for determining the key photophysical parameters.

Measurement of Absorption and Emission Spectra

Objective: To determine the maximum excitation (absorption) and emission wavelengths.

Methodology:

  • Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent such as DMSO or ethanol.

    • For spectral measurements, dilute the stock solution in the desired experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4) to a concentration that yields an absorbance of approximately 0.05 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Blank the spectrophotometer with the experimental buffer.

    • Record the absorbance spectrum of the this compound solution from approximately 500 nm to 750 nm.

    • The wavelength at which the highest absorbance is recorded is the maximum absorption wavelength (λmax, ex).

  • Emission Spectrum Measurement:

    • Using the same sample, place the cuvette in the spectrofluorometer.

    • Set the excitation wavelength to the determined λmax, ex.

    • Scan the emission spectrum from approximately 660 nm to 800 nm.

    • The wavelength with the highest fluorescence intensity is the maximum emission wavelength (λmax, em).

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capability of the dye at a specific wavelength.

Methodology:

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Procedure:

    • Prepare a series of dilutions of this compound in a high-purity solvent (e.g., methanol (B129727) or chloroform) with known concentrations.

    • Measure the absorbance of each solution at the λmax, ex.

    • Plot absorbance versus concentration.

    • According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the linear regression of this plot, where 'A' is the absorbance, 'c' is the molar concentration, and 'l' is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To measure the efficiency of photon emission after absorption. The comparative method, using a standard of known quantum yield, is most common.

Methodology:

  • Instrumentation: A spectrofluorometer with spectral correction capabilities.

  • Reference Standard: A well-characterized fluorescent dye with a known quantum yield and spectral properties similar to Cy5, such as Cresyl Violet or Rhodamine 800, should be used.

  • Procedure:

    • Prepare a series of solutions of both the this compound sample and the reference standard in the same solvent. The concentrations should be adjusted to have low absorbance values (e.g., < 0.1) at the excitation wavelength to minimize inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters.

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, GradX and GradST are the gradients of the plots for the sample and standard, respectively, and ηX and ηST are the refractive indices of the sample and standard solutions (if different).

Measurement of Fluorescence Lifetime

Objective: To determine the average time the fluorophore spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: A Time-Correlated Single Photon Counting (TCSPC) system equipped with a pulsed laser source (e.g., a diode laser emitting at ~640 nm) and a sensitive single-photon detector.

  • Procedure:

    • Prepare a dilute solution of this compound in the desired solvent or buffer.

    • Acquire the fluorescence decay profile by exciting the sample with the pulsed laser and measuring the arrival times of the emitted photons relative to the excitation pulse.

    • Collect data until a sufficient number of photon counts are obtained in the peak channel to ensure good statistical accuracy.

    • Record an instrument response function (IRF) using a scattering solution (e.g., a dilute colloidal silica (B1680970) suspension).

    • The fluorescence decay data is then analyzed by fitting it to an exponential decay model, after deconvolution with the IRF. For a simple decay, a single exponential fit will yield the fluorescence lifetime (τ).

Visualized Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive photophysical characterization of this compound.

G cluster_prep Sample Preparation prep Prepare Stock and Dilutions of this compound abs Measure Absorbance Spectrum (UV-Vis Spectrophotometer) prep->abs lt Measure Fluorescence Lifetime (TCSPC) prep->lt em Measure Emission Spectrum (Spectrofluorometer) abs->em Determine λmax,ex ext Determine Extinction Coefficient (Beer-Lambert Plot) abs->ext qy Determine Quantum Yield (Comparative Method) em->qy

A Technical Guide to the Chemical Structure and Synthesis of Cy5-DSPE Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Cy5-DSPE chloride, a fluorescent phospholipid vital for various research and drug development applications. The information is tailored for professionals requiring a deep understanding of this compound for its effective application in their work.

Chemical Structure and Physicochemical Properties

This compound is a lipophilic fluorescent probe that incorporates the cyanine (B1664457) 5 (Cy5) fluorophore and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a saturated 18-carbon phospholipid. The DSPE component allows for the stable integration of the probe into lipid bilayers of liposomes, micelles, and cell membranes, while the Cy5 moiety provides a strong fluorescent signal in the far-red region of the spectrum. This spectral characteristic is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules.

The chemical structure consists of the DSPE lipid anchor covalently linked to the Cy5 dye. The chloride anion serves as the counter-ion.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C73H119ClN3O9PN/A
Molecular Weight 1249.17 g/mol N/A
Excitation Maximum (λex) ~650 nm[1]
Emission Maximum (λem) ~670 nm[1]
Appearance Blue to dark blue solid[1]
Solubility Soluble in ethanol (B145695) (10 mg/mL with warming), DMSO, and DMF. Limited solubility in water.[2][3]
Storage Store at -20°C, protected from light.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of an amine-reactive derivative of the Cy5 dye, commonly the N-hydroxysuccinimide (NHS) ester. The second step is the conjugation of the Cy5-NHS ester to the primary amine of DSPE.

Synthesis of Cy5 NHS Ester

The synthesis of Cy5 NHS ester involves the reaction of a carboxylic acid derivative of Cy5 with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide.

Synthesis of Cy5-DSPE

The amino group of DSPE is reacted with the NHS ester of Cy5 in an organic solvent, typically in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to facilitate the reaction.

Diagram 1: Synthetic Pathway of Cy5-DSPE

Synthesis_of_Cy5_DSPE DSPE DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) Reaction DSPE->Reaction Cy5_NHS Cy5 NHS Ester (N-hydroxysuccinimidyl ester) Cy5_NHS->Reaction Cy5_DSPE Cy5-DSPE Purification Purification (e.g., Chromatography) Cy5_DSPE->Purification Base Base (e.g., TEA, DIPEA) in Organic Solvent (e.g., DMF, DMSO) Base->Reaction Reaction->Cy5_DSPE Nucleophilic Acyl Substitution Workflow_of_Cy5_DSPE_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_characterization Final Product dissolve_dspe Dissolve DSPE in anhydrous DMF/DMSO add_base Add Base (TEA/DIPEA) to DSPE solution dissolve_dspe->add_base dissolve_cy5 Dissolve Cy5 NHS Ester in anhydrous DMF/DMSO mix_reactants Add Cy5 NHS Ester solution to DSPE solution dissolve_cy5->mix_reactants add_base->mix_reactants react Stir at Room Temperature (4-12h, protected from light) mix_reactants->react quench Quench Reaction react->quench evaporate Remove Solvent quench->evaporate chromatography Purify by Column Chromatography evaporate->chromatography characterize Characterize Product (NMR, MS, UV-Vis) chromatography->characterize

References

Solubility of Cy5-DSPE Chloride in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cyanine 5-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (Cy5-DSPE) chloride in various organic solvents. Understanding the solubility of this fluorescent lipid conjugate is critical for its effective use in a range of applications, including the formulation of liposomes and nanoparticles for drug delivery, in vivo imaging, and fluorescence-based assays. This document offers quantitative solubility data, detailed experimental protocols for dissolution, and a visual workflow for the preparation of Cy5-DSPE chloride-labeled liposomes.

Core Concepts

This compound is an amphiphilic molecule composed of a hydrophilic phosphocholine (B91661) head group, a hydrophobic tail of two stearic acid chains, and a fluorescent Cy5 dye. This structure allows it to be incorporated into lipid bilayers, such as those of liposomes, with the Cy5 moiety exposed to the aqueous environment. The solubility of this compound is influenced by both its lipid and dye components. While the long hydrocarbon chains of the DSPE anchor it in nonpolar environments, the charged phosphate (B84403) group and the Cy5 dye can interact with polar solvents.

Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the available quantitative and qualitative solubility data for this compound and structurally related compounds in common organic solvents. It is important to note that the solubility of lipid-dye conjugates can be affected by factors such as purity, temperature, and the presence of moisture.

CompoundSolventSolubilityNotes
This compound Ethanol (B145695)10 mg/mLRequires ultrasonication and warming to 60°C for dissolution.[1]
Cy5 (free dye)Dimethyl sulfoxide (B87167) (DMSO)100 mg/mLUse of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2]
Ethanol8 mg/mL
Cy5 (triethylamine salt)Ethanol~30 mg/mL
Dimethyl sulfoxide (DMSO)~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
DSPE-PEG-Cy5WaterSolublePEGylation increases water solubility.
Dimethyl sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
DSPE-PEG(2000)-N-Cy5Chloroform (B151607)1 mg/mLAvailable as a pre-dissolved solution.[3]
Cy5-DSPE (non-chloride form)Water/Organic MixturesSolubleCan be dissolved in mixtures of water with DMF, DMSO, or alcohols.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound in an organic solvent. The choice of solvent will depend on the downstream application. For applications requiring co-dissolution with other lipids (e.g., for liposome (B1194612) formation), chloroform or a chloroform/methanol mixture is often used. For other applications, DMSO or ethanol may be suitable.

Materials:

  • This compound solid

  • Anhydrous, high-purity organic solvent (e.g., chloroform, DMSO, ethanol)

  • Glass vial with a PTFE-lined cap

  • Argon or nitrogen gas

  • Vortex mixer

  • Water bath sonicator

  • Heating block or water bath

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound in a clean, dry glass vial. Perform this step quickly to minimize exposure to light and moisture.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent to the vial to achieve the desired concentration.

  • Inert Gas Purge: Gently purge the headspace of the vial with argon or nitrogen gas to displace air and prevent oxidation of the lipid and dye.

  • Sealing: Tightly seal the vial with the PTFE-lined cap.

  • Dissolution:

    • For Chloroform/Methanol: Vortex the mixture thoroughly. If necessary, briefly sonicate in a water bath sonicator at room temperature until the solution is clear.

    • For DMSO: Vortex the mixture. Gentle warming (30-40°C) may be applied if needed. Ensure fresh, anhydrous DMSO is used.[2]

    • For Ethanol: Vortex the mixture. For concentrations up to 10 mg/mL, sonicate in a water bath and heat to 60°C until a clear solution is obtained.[1]

  • Storage: Store the stock solution at -20°C, protected from light. For long-term storage, storage at -80°C is recommended.

Protocol 2: Preparation of this compound-Labeled Liposomes via Thin-Film Hydration

This protocol outlines a common method for preparing fluorescently labeled liposomes incorporating this compound.

Materials:

  • Primary lipids (e.g., DSPC, Cholesterol) dissolved in chloroform or a chloroform/methanol mixture

  • This compound stock solution (from Protocol 1)

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Water bath

Procedure:

  • Lipid Mixing: In a round-bottom flask, combine the primary lipid solution(s) and the this compound stock solution. The amount of this compound is typically 0.1-1 mol% of the total lipid.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the pre-warmed (to a temperature above the phase transition temperature of the lipids) hydration buffer to the flask.

  • Vesicle Formation: Gently rotate the flask to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs).

  • Extrusion: Load the MLV suspension into an extruder that has been pre-heated to a temperature above the lipid phase transition temperature. Extrude the liposome suspension through polycarbonate membranes of the desired pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification: Remove any un-encapsulated material by size exclusion chromatography or dialysis.

  • Characterization: Characterize the liposomes for size, polydispersity, and fluorescence intensity.

Mandatory Visualization

G cluster_prep Stock Solution Preparation cluster_lipo Liposome Formulation weigh Weigh this compound add_solvent Add Organic Solvent weigh->add_solvent dissolve Vortex/Sonicate/Heat add_solvent->dissolve store_stock Store at -20°C dissolve->store_stock mix_lipids Mix Lipids and Cy5-DSPE Stock store_stock->mix_lipids Incorporate into Formulation evaporate Form Thin Lipid Film mix_lipids->evaporate hydrate Hydrate with Buffer evaporate->hydrate extrude Extrude for Size Uniformity hydrate->extrude purify Purify Liposomes extrude->purify Characterization Characterization purify->Characterization Analyze Size & Fluorescence

Caption: Workflow for the preparation and use of this compound.

G start Start: this compound Powder dissolution Dissolution in Organic Solvent start->dissolution stock_solution Stock Solution dissolution->stock_solution liposome_prep Incorporate into Liposome Formulation stock_solution->liposome_prep cell_labeling Cellular Imaging liposome_prep->cell_labeling in_vivo_imaging In Vivo Imaging liposome_prep->in_vivo_imaging drug_delivery Drug Delivery Vehicle liposome_prep->drug_delivery

Caption: Logical flow from this compound to its applications.

References

Technical Guide: Molar Extinction Coefficient and Applications of Cy5-DSPE Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient of Cyanine 5-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (Cy5-DSPE), including its chloride salt form. It details the experimental protocol for its determination and explores its application in tracking the cellular uptake of lipid-based drug delivery systems.

Core Quantitative Data

The molar extinction coefficient is a critical parameter for the quantitative analysis of substances in solution using spectrophotometry. It relates the absorbance of a substance to its concentration at a specific wavelength.

ParameterValueUnitsSolvent/Conditions
Molar Extinction Coefficient (ε) of Cy5250,000cm⁻¹M⁻¹Methanol (B129727) or PBS (pH 7.2)
Excitation Maximum (λex)~650nmVaries slightly with solvent
Emission Maximum (λem)~670nmVaries slightly with solvent

Note: The molar extinction coefficient of Cy5-DSPE is primarily determined by the Cy5 fluorophore. The DSPE lipid tail does not significantly contribute to the absorbance in this wavelength range. Therefore, the value for the free Cy5 dye is a reliable approximation for the lipid conjugate.

Experimental Protocol: Determination of Molar Extinction Coefficient

This protocol outlines the procedure for experimentally verifying the molar extinction coefficient of Cy5-DSPE chloride using UV-Vis spectrophotometry, based on the Beer-Lambert law (A = εbc).

Materials:

  • This compound

  • Spectrophotometer-grade solvent (e.g., methanol or chloroform)

  • Volumetric flasks

  • Calibrated micropipettes

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound using an analytical balance.

    • Dissolve the weighed lipid in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Serial Dilutions:

    • Perform a series of dilutions from the stock solution to prepare several solutions of decreasing, known concentrations.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range that includes the expected absorbance maximum of Cy5 (~600-700 nm).

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot a graph of absorbance (A) on the y-axis versus concentration (c) in mol/L on the x-axis.

    • Perform a linear regression analysis on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) since the path length (b) is 1 cm.

Visualization of Key Processes

Experimental Workflow: Fluorescent Liposome (B1194612) Preparation and Cellular Imaging

The following diagram illustrates a typical workflow for preparing Cy5-DSPE labeled liposomes and their application in cellular imaging studies.

G cluster_0 Liposome Preparation cluster_1 Cellular Imaging lipid_mixing 1. Lipid Mixing (e.g., DSPE, Cholesterol, Cy5-DSPE) in organic solvent film_formation 2. Thin Film Formation (Solvent Evaporation) lipid_mixing->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration extrusion 4. Extrusion (Size Homogenization) hydration->extrusion incubation 6. Incubation (Liposomes with Cells) extrusion->incubation cell_culture 5. Cell Culture (Target Cells) cell_culture->incubation washing 7. Washing (Remove Unbound Liposomes) incubation->washing imaging 8. Fluorescence Microscopy (e.g., Confocal) washing->imaging

Caption: Workflow for preparing and imaging with Cy5-DSPE liposomes.

Cellular Uptake Pathways of Cy5-DSPE Labeled Liposomes

Cy5-DSPE acts as a fluorescent tracer to visualize the internalization of liposomes or nanoparticles into cells. The primary mechanism of uptake is endocytosis, which can occur through several distinct pathways. The specific pathway utilized often depends on the physicochemical properties of the liposome (e.g., size, surface charge) and the cell type.

G cluster_0 Extracellular Space cluster_1 Intracellular Space liposome Cy5-DSPE Labeled Liposome clathrin Clathrin-mediated Endocytosis liposome->clathrin caveolae Caveolae-mediated Endocytosis liposome->caveolae macro Macropinocytosis liposome->macro endosome Early Endosome lysosome Late Endosome / Lysosome endosome->lysosome Maturation cytosol Cytosolic Release endosome->cytosol Endosomal Escape lysosome->cytosol Degradation / Release clathrin->endosome caveolae->endosome macro->endosome

Caption: Major endocytic pathways for cellular uptake of liposomes.

Quantum Yield of Cy5-DSPE Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cy5-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanine 5]) is a lipophilic fluorescent probe widely utilized in biomedical research and drug development.[1][2] This molecule consists of a cyanine (B1664457) 5 (Cy5) fluorophore covalently linked to a DSPE phospholipid anchor, allowing for its stable incorporation into lipid bilayers of liposomes, nanoparticles, and cell membranes.[3] Its near-infrared (NIR) fluorescence properties, with excitation and emission maxima around 650 nm and 670 nm respectively, make it an ideal candidate for in vivo imaging and other applications where minimizing tissue autofluorescence is critical.[4]

A key parameter governing the performance of any fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed photons into emitted photons. For Cy5-DSPE, the quantum yield is not an intrinsic constant but is highly sensitive to its local environment. This technical guide provides an in-depth overview of the factors influencing the quantum yield of Cy5-DSPE, methodologies for its measurement, and expected values in various environments, tailored for researchers, scientists, and drug development professionals.

Factors Influencing the Quantum Yield of Cy5-DSPE

The fluorescence of cyanine dyes, including Cy5, is susceptible to a variety of environmental factors that can either enhance or diminish their quantum yield. When incorporated into a lipid assembly, the photophysical properties of Cy5-DSPE are governed by the complex interplay of these factors.

  • Solvent Polarity and Viscosity: In organic solvents, the quantum yield of cyanine dyes can vary significantly. Generally, an increase in solvent viscosity restricts the non-radiative decay pathways, such as cis-trans isomerization of the polymethine chain, leading to an enhanced quantum yield. While Cy5-DSPE has limited solubility in purely aqueous solutions, it can be dissolved in mixtures of water and organic solvents like DMF or DMSO.[1]

  • Lipid Bilayer Environment: The composition and phase of the lipid bilayer have a profound effect on the quantum yield of incorporated dyes.

    • Lipid Phase: Lipophilic dyes tend to incorporate more efficiently into liquid-disordered (Ld) phases compared to more rigid gel (Lβ) or liquid-ordered (Lo) phases. The increased fluidity of the Ld phase can, however, also lead to a lower quantum yield if it promotes non-radiative decay.

    • Lipid Chain Length and Saturation: The mismatch between the length of the lipid acyl chains and the hydrophobic portion of the dye can influence incorporation efficiency and, consequently, the observed fluorescence.

    • Headgroup Charge: The charge of the phospholipid headgroups can affect the incorporation of the dye, with negatively charged lipids potentially reducing the efficiency of incorporation for some lipophilic dyes.

  • Presence of Cholesterol: Cholesterol is a critical component of many model and biological membranes that induces the formation of a liquid-ordered (Lo) phase. The inclusion of cholesterol in a lipid bilayer can lead to significant spectral shifts and, in some cases, dye aggregation, which typically results in fluorescence quenching.

  • Dye Concentration and Aggregation: At high concentrations within the lipid bilayer, Cy5-DSPE molecules can form non-fluorescent aggregates (H-aggregates) or excimers, leading to self-quenching and a significant reduction in the overall quantum yield. This is a critical consideration in the preparation of brightly labeled liposomes, as increasing the dye concentration beyond a certain point can be counterproductive.

Quantitative Data on Cy5-DSPE Quantum Yield

Quantitative data for the quantum yield of Cy5-DSPE in a wide range of environments is not extensively available in the literature. However, by comparing the quantum yield of the free Cy5 dye in an aqueous buffer to that of a similar lipophilic cyanine dye (DiD) in a lipid environment, we can appreciate the significant influence of the local environment.

FluorophoreEnvironmentReported Quantum Yield (Φ)Reference
Cy5 (hydrophilic counterpart)Phosphate-Buffered Saline (PBS)0.28
DiD (lipophilic cyanine)Lipid Nanoparticles (LNPs)0.38

This comparison suggests that embedding the cyanine fluorophore within a protective, rigidifying lipid environment can enhance its quantum yield by approximately 35%. It is reasonable to expect a similar trend for Cy5-DSPE when incorporated into a well-designed liposomal formulation that minimizes aggregation.

Experimental Protocols for Quantum Yield Measurement

The accurate determination of the fluorescence quantum yield of Cy5-DSPE in a liposomal formulation is crucial for the characterization of fluorescently labeled drug delivery systems. Both relative and absolute methods can be employed for this purpose.

Relative Method

The relative method is the most common approach and involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

1. Selection of a Suitable Standard:

  • Choose a standard that absorbs and emits in a similar spectral range to Cy5-DSPE. A suitable standard for Cy5 is Cresyl Violet in methanol (B129727) (Φ ≈ 0.54), although its stability can be a concern. Alternatively, other well-characterized dyes in the red to near-infrared region can be used.

  • The quantum yield of the standard should be well-documented and the value should be for the same solvent as used for the measurements.

2. Sample Preparation:

  • Prepare a stock solution of the Cy5-DSPE-containing liposomes in a suitable buffer (e.g., PBS).

  • Prepare a series of dilutions of the liposome (B1194612) stock solution and the standard solution in the same buffer.

  • The absorbance of all solutions at the excitation wavelength should be kept below 0.1 in a 1 cm path length cuvette to avoid inner filter effects.

3. Spectroscopic Measurements:

  • Measure the UV-Vis absorbance spectra of the blank (buffer), the standard solutions, and the liposome solutions.

  • Measure the fluorescence emission spectra of the standard solutions and the liposome solutions. The excitation wavelength should be the same for all samples and should be a wavelength at which both the sample and the standard have significant absorbance.

  • Ensure that the entire emission spectrum is recorded and that the spectra are corrected for the wavelength-dependent response of the instrument.

4. Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

  • Φ_std is the quantum yield of the standard.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent (if the solvents for the sample and standard are the same, this term cancels out).

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of this plot is proportional to the quantum yield. The ratio of the slopes can be used to calculate the quantum yield of the sample relative to the standard.

Absolute Method

The absolute method does not require a reference standard and directly measures the ratio of emitted to absorbed photons using an integrating sphere.

1. Instrumentation:

  • A spectrofluorometer equipped with an integrating sphere is required. The sphere is coated with a highly reflective material to collect all emitted light.

2. Measurement Procedure:

  • Measurement 1 (Blank): Measure the scattering of the excitation light by placing a cuvette with only the buffer in the integrating sphere. This provides a measure of the incident photon flux.

  • Measurement 2 (Sample): Place the cuvette containing the Cy5-DSPE liposome solution in the integrating sphere. The instrument will measure both the scattered excitation light and the emitted fluorescence.

  • The number of absorbed photons is the difference between the incident photon flux (from the blank measurement) and the scattered light from the sample. The number of emitted photons is the integrated intensity of the fluorescence spectrum.

3. Calculation of Quantum Yield: The absolute quantum yield is calculated as:

Φ = (Number of emitted photons) / (Number of absorbed photons)

Software provided with the instrument typically performs this calculation automatically after correcting for the spectral response of the system.

Visualizations: Workflows and Applications

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for quantum yield measurement and a conceptual model of a Cy5-DSPE labeled liposome for drug delivery.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_calc Data Analysis & Calculation prep_std Prepare Standard Solutions (Abs < 0.1) abs_spec Measure Absorbance Spectra prep_std->abs_spec prep_sample Prepare Cy5-DSPE Liposome Solutions (Abs < 0.1) prep_sample->abs_spec fluo_spec Measure Corrected Fluorescence Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ) using slope ratio plot->calculate

Caption: Workflow for Relative Quantum Yield Measurement.

liposome_application cluster_liposome Cy5-DSPE Labeled Liposome cluster_cell Target Cell cy5 Cy5 dspe DSPE cy5->dspe lipid Lipid dspe->lipid drug Drug center nucleus Nucleus receptor Receptor receptor->nucleus Drug Release & Therapeutic Effect liposome_label liposome_label->receptor Targeting & Uptake

Caption: Application of Cy5-DSPE in Drug Delivery.

References

Unveiling Lipid Raft Dynamics: A Technical Guide to Cy5-DSPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the fluorescent lipid probe, Cy5-DSPE (Cyanine 5-1,2-distearoyl-sn-glycero-3-phosphoethanolamine), in the intricate study of lipid raft dynamics. Lipid rafts, specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, are pivotal in a multitude of cellular processes, including signal transduction and membrane trafficking.[1][2][3] Understanding the organization and dynamics of these domains is crucial for advancing our knowledge of cellular function and for the development of novel therapeutic strategies.

Cy5-DSPE, a lipophilic fluorescent dye, serves as a valuable tool for visualizing and quantifying the behavior of lipids within these microdomains.[4][5] Its saturated acyl chains favor its partitioning into the more ordered environment of lipid rafts, making it an effective probe for studying their characteristics. This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques for utilizing Cy5-DSPE to investigate lipid raft dynamics.

Core Concepts: Lipid Rafts and Fluorescent Probes

Lipid rafts are small (10-200 nm), heterogeneous, and highly dynamic domains within the plasma membrane. They are characterized by a liquid-ordered (Lo) phase, which is more tightly packed and less fluid than the surrounding liquid-disordered (Ld) phase of the bulk membrane. This unique environment facilitates the concentration and interaction of specific proteins and lipids, thereby acting as signaling platforms.

Fluorescent lipid analogs like Cy5-DSPE allow for the direct observation of lipid behavior in living cells. By incorporating into the cell membrane, these probes enable the application of advanced microscopy techniques to measure critical parameters of lipid raft dynamics.

Quantitative Data on Lipid Raft Dynamics

The use of fluorescent probes such as Cy5-DSPE in combination with techniques like Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Correlation Spectroscopy (FCS) has enabled the quantification of key dynamic parameters of lipid rafts. Below is a summary of representative quantitative data.

ParameterLipid Raft (Lo Phase)Non-Raft (Ld Phase)TechniqueReference
Diffusion Coefficient (D) Slower (e.g., 0.1 - 1 µm²/s)Faster (e.g., 1 - 10 µm²/s)FCS, FRAP
Lipid Packing More OrderedLess OrderedLaurdan GP
Domain Size 10 - 200 nm-Super-resolution Microscopy, FRET
Residence Time LongerShorterSingle-Particle Tracking

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline key experimental protocols for studying lipid raft dynamics using Cy5-DSPE.

Cellular Labeling with Cy5-DSPE

This protocol describes the general procedure for labeling live cells with Cy5-DSPE for subsequent imaging and analysis.

Materials:

  • Cy5-DSPE

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Live cells cultured on glass-bottom dishes or coverslips suitable for microscopy

Procedure:

  • Prepare a stock solution of Cy5-DSPE: Dissolve Cy5-DSPE in DMSO to a concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.

  • Prepare a working solution: Dilute the stock solution in serum-free culture medium or a suitable buffer (e.g., PBS) to the final desired concentration (typically 1-10 µM). The optimal concentration should be determined empirically to achieve sufficient signal without causing artifacts.

  • Cell labeling:

    • Wash the cells twice with warm PBS or serum-free medium to remove any residual serum.

    • Incubate the cells with the Cy5-DSPE working solution for 15-30 minutes at 37°C. The incubation time may need optimization depending on the cell type.

  • Wash: After incubation, gently wash the cells two to three times with warm PBS or imaging buffer to remove unbound probe.

  • Imaging: The cells are now ready for imaging using a suitable fluorescence microscope. For live-cell imaging, it is crucial to maintain the cells at 37°C and 5% CO₂ in an appropriate imaging medium.

Fluorescence Recovery After Photobleaching (FRAP) Analysis

FRAP is a powerful technique to measure the lateral diffusion of fluorescently labeled molecules in a membrane.

Procedure:

  • Cell Preparation: Label cells with Cy5-DSPE as described above.

  • Microscope Setup: Use a confocal laser scanning microscope equipped for FRAP experiments. Select the appropriate laser line for exciting Cy5 (typically around 633 nm or 647 nm) and a suitable emission filter.

  • Image Acquisition:

    • Acquire a few pre-bleach images of the region of interest (ROI) to establish the initial fluorescence intensity.

    • Use a high-intensity laser beam to photobleach a defined ROI on the cell membrane.

    • Immediately after bleaching, acquire a time-lapse series of images at a lower laser intensity to monitor the recovery of fluorescence in the bleached ROI as unbleached Cy5-DSPE molecules diffuse into it.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI, a control region outside the bleach spot, and a background region over time.

    • Normalize the fluorescence recovery data to correct for photobleaching during image acquisition.

    • Fit the recovery curve to a diffusion model to determine the mobile fraction and the diffusion coefficient (D) of Cy5-DSPE.

Fluorescence Correlation Spectroscopy (FCS) Analysis

FCS measures fluorescence fluctuations in a tiny, fixed observation volume to determine the concentration and diffusion coefficient of fluorescent molecules. It is highly sensitive and can distinguish between freely diffusing and hindered molecules, such as those within lipid rafts.

Procedure:

  • Cell Preparation: Label cells with a low concentration of Cy5-DSPE to ensure that on average, only a few molecules are in the focal volume at any given time.

  • Microscope Setup: Use a confocal microscope equipped for FCS with a high numerical aperture objective and single-photon counting detectors.

  • Calibration: Calibrate the focal volume using a fluorescent dye with a known diffusion coefficient (e.g., Alexa Fluor 647) in solution.

  • Data Acquisition:

    • Position the laser focus on the plasma membrane of the cell.

    • Record the fluorescence intensity fluctuations over time (typically for 30-60 seconds per measurement).

  • Data Analysis:

    • Calculate the autocorrelation function (ACF) of the fluorescence fluctuations.

    • Fit the ACF with an appropriate diffusion model (e.g., two-dimensional diffusion for membranes) to extract the diffusion time.

    • The diffusion coefficient is then calculated from the diffusion time and the calibrated focal volume size. By using a two-component model, the diffusion coefficients and fractions of Cy5-DSPE in both the raft and non-raft environments can be determined.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental processes and the complex interplay of molecules in signaling pathways.

experimental_workflow_FRAP cluster_prep Cell Preparation cluster_acq FRAP Data Acquisition cluster_analysis Data Analysis cell_culture Culture cells on glass-bottom dish labeling Label cells with Cy5-DSPE cell_culture->labeling wash Wash to remove unbound probe labeling->wash pre_bleach Acquire pre-bleach images wash->pre_bleach bleach Photobleach ROI with high-intensity laser pre_bleach->bleach post_bleach Acquire time-lapse images of fluorescence recovery bleach->post_bleach intensity Measure fluorescence intensity over time post_bleach->intensity normalize Normalize recovery curve intensity->normalize fit Fit curve to diffusion model normalize->fit results Determine Diffusion Coefficient (D) and Mobile Fraction fit->results

Workflow for FRAP analysis of lipid raft dynamics.

signaling_pathway_RTK cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_nonraft Non-Raft Region RTK_dimer RTK Dimer (Active) Adaptor Adaptor Proteins (e.g., GRB2) RTK_dimer->Adaptor Effector Downstream Effectors (e.g., Sos) Adaptor->Effector Signaling_Cascade Signaling Cascade (e.g., MAPK Pathway) Effector->Signaling_Cascade RTK_monomer RTK Monomer (Inactive) RTK_monomer->RTK_dimer Recruitment to Raft Ligand Ligand (e.g., Growth Factor) Ligand->RTK_monomer Binding & Dimerization

Receptor Tyrosine Kinase (RTK) signaling in lipid rafts.

signaling_pathway_GPCR cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_nonraft Non-Raft Region GPCR_active GPCR (Active) G_protein G Protein (αβγ) GPCR_active->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger GPCR_inactive GPCR (Inactive) GPCR_inactive->GPCR_active Conformational Change & Localization to Raft Ligand Ligand Ligand->GPCR_inactive Binding

G-Protein Coupled Receptor (GPCR) signaling in lipid rafts.

Applications in Drug Development

The study of lipid raft dynamics is not only fundamental to cell biology but also holds significant implications for drug development. Many pathological conditions, including infectious diseases, neurodegenerative disorders, and cancer, involve alterations in lipid raft integrity and function. For instance, some viruses and toxins exploit lipid rafts to enter host cells.

By using Cy5-DSPE and related techniques, researchers can:

  • Screen for compounds that modulate lipid raft properties: Drugs that disrupt or stabilize lipid rafts could have therapeutic potential.

  • Investigate the role of lipid rafts in drug efficacy and resistance: The localization of drug targets within or outside of rafts can influence their accessibility and response to therapeutics.

  • Design drug delivery systems that target lipid rafts: Liposomes and nanoparticles can be functionalized to specifically interact with lipid raft components, enhancing drug delivery to target cells.

Conclusion

Cy5-DSPE is a powerful and versatile fluorescent probe for the investigation of lipid raft dynamics. When combined with advanced microscopy techniques such as FRAP and FCS, it provides quantitative insights into the biophysical properties of these essential membrane microdomains. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the intricate world of lipid rafts and their profound impact on cellular function and disease. The continued application of these and emerging technologies will undoubtedly lead to new discoveries and therapeutic innovations.

References

The Advent of Fluorescent Liposomes: A Technical Guide to Early Research Utilizing Cy5-DSPE Chloride and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The visualization of drug delivery systems in real-time has been a cornerstone of progress in nanomedicine. Among the various tools developed, fluorescently labeled lipids have proven invaluable for tracking the fate of liposomes and other lipid-based nanocarriers in vitro and in vivo. This technical guide delves into the early research citing the use of Cy5-DSPE chloride and its structural and functional analogs, providing a comprehensive overview for researchers, scientists, and drug development professionals. While a singular, seminal paper on the first use of this compound is not readily identifiable from the period, this guide synthesizes methodologies from foundational studies in the late 1990s and 2000s that established the utility of cyanine (B1664457) dye-labeled phospholipids (B1166683) in drug delivery research.

Core Concepts in Early Fluorescent Liposome (B1194612) Research

Early investigations into the behavior of liposomal drug carriers heavily relied on fluorescent probes to understand their biodistribution, cellular uptake, and clearance. The conjugation of cyanine dyes, such as Cy5, to phospholipids like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) offered a stable and robust method for labeling liposomal membranes. These fluorescent lipids could be incorporated into the liposome bilayer during formulation, allowing for direct visualization of the carrier.

Experimental Protocols

Liposome Preparation with Fluorescent Probes

A prevalent method for preparing fluorescently labeled liposomes in early studies was the thin-film hydration technique, followed by extrusion for size homogenization.

Detailed Methodology:

  • Lipid Film Formation: A mixture of lipids, including the primary structural lipids (e.g., DSPC, cholesterol), a PEGylated lipid for stability (e.g., DSPE-PEG2000), and the fluorescent lipid probe (e.g., this compound), are dissolved in an organic solvent such as chloroform.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in a thin, uniform lipid film on the inner surface of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle agitation, leading to the formation of multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with specific pore sizes (e.g., 100 nm) using a high-pressure extruder.

Another method described in early literature for preparing labeled liposomes is the inverted phase emulsion technique.

Detailed Methodology:

  • Lipid Solution Preparation: The lipid components, including the fluorescent dye, are dissolved in a mixture of ether and chloroform.

  • Emulsification: This organic solution is then mixed with an aqueous buffer and emulsified by sonication to create a water-in-oil emulsion.

  • Solvent Removal: The organic solvents are removed under vacuum, leading to the formation of liposomes.

In Vivo Biodistribution and Cellular Uptake Studies

Early research extensively used animal models to study the biodistribution and cellular uptake of fluorescently labeled liposomes.

Detailed Methodology:

  • Animal Models: Tumor-bearing mice were commonly used to assess the passive targeting of liposomes to tumor tissues via the enhanced permeability and retention (EPR) effect.

  • Administration: Fluorescently labeled liposomes were administered intravenously (e.g., via tail vein injection).

  • In Vivo Imaging: Techniques such as positron emission tomography (PET) were employed to track the accumulation of radiolabeled, fluorescently tagged liposomes in various organs over time.

  • Ex Vivo Analysis: At predetermined time points, animals were euthanized, and major organs were harvested. The fluorescence intensity in each organ was quantified to determine the biodistribution profile.

  • Cellular Uptake: For cellular uptake studies, tissues of interest were processed into single-cell suspensions. Flow cytometry was then used to identify and quantify the cell types that had internalized the fluorescent liposomes.

Quantitative Data from Early Studies

The following tables summarize typical quantitative data from early research on fluorescently labeled liposomes.

Table 1: Representative Liposome Formulation with a Fluorescent Probe

ComponentMolar RatioMass RatioPurpose
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)462Primary structural lipid
Cholesterol-1Membrane stabilizer
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)-1Steric stabilization, prolonged circulation
1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine (DiD) (Cy5 analog)1-Fluorescent probe for tracking

Table 2: Physicochemical Properties of Early Fluorescent Liposomes

ParameterTypical ValueMethod of Measurement
Mean Particle Size100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-5 to -20 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency> 90%Fluorescence Spectroscopy

Visualizations of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in early research involving this compound and similar fluorescent probes.

experimental_workflow cluster_prep Liposome Preparation cluster_invivo In Vivo Studies cluster_cellular Cellular Uptake Analysis start Lipid Mixture (DSPC, Chol, DSPE-PEG, Cy5-DSPE) film Thin Film Hydration start->film extrude Extrusion (100 nm) film->extrude liposomes Fluorescent Liposomes extrude->liposomes injection IV Injection (Tumor-bearing mouse) liposomes->injection imaging PET Imaging injection->imaging biodistribution Ex Vivo Organ Analysis imaging->biodistribution tissue_proc Tissue Processing biodistribution->tissue_proc flow_cytometry Flow Cytometry tissue_proc->flow_cytometry uptake_quant Quantification of Cellular Uptake flow_cytometry->uptake_quant

Caption: Experimental workflow for the preparation and in vivo evaluation of fluorescently labeled liposomes.

logical_relationship compound This compound liposome Incorporation into Liposome Bilayer compound->liposome tracking In Vivo Tracking liposome->tracking biodist Biodistribution Analysis tracking->biodist uptake Cellular Uptake Quantification tracking->uptake efficacy Correlation with Therapeutic Efficacy biodist->efficacy uptake->efficacy

Caption: Logical relationship demonstrating the utility of this compound in drug delivery research.

A Technical Guide to High-Purity Cy5-DSPE Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to the cyanine (B1664457) 5 (Cy5) fluorophore, commonly available as Cy5-DSPE chloride, is a fluorescent phospholipid critical for advancements in drug delivery and biomedical imaging. Its amphiphilic nature, comprising a hydrophilic headgroup and hydrophobic lipid tails, allows for its seamless integration into lipid-based nanocarriers such as liposomes. The vibrant fluorescence of the Cy5 moiety, with excitation and emission maxima typically around 650 nm and 670 nm respectively, falls within the far-red region of the electromagnetic spectrum. This spectral window is advantageous for in vivo imaging applications due to reduced tissue autofluorescence and deeper tissue penetration. This guide provides an in-depth overview of commercially available high-purity this compound, detailed experimental protocols for its use, and quality control considerations for researchers, scientists, and professionals in drug development.

Commercial Suppliers of High-Purity this compound

The selection of a reliable commercial supplier for high-purity this compound is a critical first step in ensuring the reproducibility and accuracy of experimental results. Key considerations include purity, formulation consistency, and the availability of comprehensive technical data. Below is a comparative summary of prominent suppliers.

SupplierProduct NamePurityMolecular FormulaMolecular Weight ( g/mol )FormStorage Conditions
MedchemExpress This compound>98%C₇₃H₁₁₉ClN₃O₉P1249.17Solid-20°C
BroadPharm Cy5-DSPENot specifiedC₇₃H₁₁₉N₃O₉P1213.8Solid-20°C
Excenen Pharmatech This compound>98%Not specifiedNot specifiedSolidNot specified

Note: Product specifications are subject to change and should be verified on the respective supplier's website.

Experimental Protocols

The utility of this compound is most prominently demonstrated in its application for fluorescently labeling liposomes. These labeled vesicles can then be used for a variety of downstream applications, including cellular uptake studies, in vivo biodistribution imaging, and as a component of theranostic nanoparticles.

Liposome (B1194612) Formulation via Thin-Film Hydration

The thin-film hydration method is a widely adopted technique for the preparation of liposomes.[1][2][3][4] This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer results in the spontaneous formation of multilamellar vesicles (MLVs).

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

Procedure:

  • Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. The molar ratio of these components should be optimized based on the desired liposome characteristics. A typical starting molar ratio for the fluorescent lipid is 0.1-1 mol%.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the aqueous hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary phospholipid to ensure efficient hydration. Agitate the flask by vortexing or gentle shaking to facilitate the formation of MLVs.

  • Size Reduction (Optional but Recommended): To obtain unilamellar vesicles (ULVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[2]

Characterization of Cy5-DSPE Labeled Liposomes

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[5][6][7]

Procedure:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C).

  • Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter and the PDI. A PDI value below 0.2 is generally indicative of a monodisperse population.[5]

2. Zeta Potential Measurement:

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes and is a key indicator of their stability in suspension.[8][9][]

Procedure:

  • Dilute the liposome sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).

  • Load the sample into a specialized zeta potential measurement cell.

  • Insert the cell into the instrument and perform the measurement. The instrument applies an electric field and measures the electrophoretic mobility of the liposomes to calculate the zeta potential.

Quality Control of High-Purity this compound and Labeled Liposomes

Rigorous quality control is essential to ensure the reliability and reproducibility of experiments utilizing this compound.[11][12][13][14]

For this compound Raw Material:

  • Purity Assessment: High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of the fluorescent lipid.

  • Identity Verification: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure and molecular weight.

  • Appearance and Solubility: The material should be a uniformly colored solid that dissolves readily in the specified organic solvents.

For Cy5-DSPE Labeled Liposomes:

  • Size and PDI: As determined by DLS, these parameters should fall within the predefined specifications for the intended application.

  • Zeta Potential: This measurement provides an indication of colloidal stability.

  • Encapsulation Efficiency: If a therapeutic agent is co-encapsulated, its encapsulation efficiency should be determined using techniques such as UV-Vis spectroscopy or HPLC after separating the free drug from the liposomes.[12]

  • Fluorescence Integrity: The fluorescence spectrum of the labeled liposomes should be measured to ensure that the spectral properties of the Cy5 dye have not been altered during the formulation process.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for utilizing this compound and a conceptual quality control process.

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Downstream Applications start Start: High-Purity this compound dissolve Dissolve Lipids and Cy5-DSPE in Organic Solvent start->dissolve film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate extrude Size Reduction (Extrusion) hydrate->extrude dls Size & PDI (DLS) extrude->dls zeta Zeta Potential extrude->zeta invitro In Vitro Cellular Uptake dls->invitro invivo In Vivo Biodistribution zeta->invivo

Caption: Experimental workflow for preparing and characterizing Cy5-DSPE labeled liposomes.

quality_control cluster_raw Raw Material QC cluster_lipo Liposome QC raw_material This compound purity Purity (HPLC) raw_material->purity identity Identity (MS, NMR) raw_material->identity liposomes Formulated Liposomes purity->liposomes Proceed if specs met identity->liposomes size_pdi Size and PDI liposomes->size_pdi zeta_potential Zeta Potential liposomes->zeta_potential encapsulation Encapsulation Efficiency liposomes->encapsulation stability Stability Assessment liposomes->stability size_pdi->stability zeta_potential->stability

Caption: Quality control flowchart for this compound and labeled liposomes.

Application in Signaling Pathway Research

Cy5-DSPE labeled liposomes are invaluable tools for elucidating cellular signaling pathways, particularly in the context of cancer research and targeted drug delivery.[15][16][17] The ability to track the cellular fate of liposomes provides insights into mechanisms of internalization, intracellular trafficking, and drug release. For instance, in studies involving receptor-mediated endocytosis, Cy5-DSPE labeled liposomes functionalized with targeting ligands (e.g., antibodies, peptides) can be used to visualize their binding to specific cell surface receptors and subsequent internalization.

One example is the investigation of pathways related to integrin receptor targeting in cancer cells.[17] Many cancer cells overexpress certain integrin receptors. Liposomes decorated with ligands that bind to these receptors, such as RGD peptides, and labeled with Cy5-DSPE can be used to monitor the targeting and uptake of these nanocarriers. By co-encapsulating a therapeutic agent, researchers can correlate the cellular localization of the liposome (visualized by Cy5 fluorescence) with the downstream effects of the drug on specific signaling cascades, such as those involved in apoptosis or cell proliferation.

signaling_pathway cluster_cell Cancer Cell liposome Cy5-DSPE Labeled Targeted Liposome receptor Cell Surface Receptor (e.g., Integrin) liposome->receptor Binding endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Trafficking drug_release Drug Release lysosome->drug_release nucleus Nucleus drug_release->nucleus Drug Action apoptosis Apoptosis Signaling nucleus->apoptosis

Caption: Use of Cy5-DSPE liposomes to study receptor-mediated endocytosis and drug delivery.

References

Methodological & Application

Application Notes and Protocols for Incorporating Cy5-DSPE into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for drug delivery and molecular imaging. The incorporation of fluorescent probes, such as Cyanine 5 (Cy5) conjugated to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), allows for the tracking and quantification of liposome (B1194612) distribution in vitro and in vivo. Cy5-DSPE is a lipophilic dye where the Cy5 fluorophore is attached to the headgroup of the phospholipid, positioning it on the surface of the liposome bilayer.[1] This document provides detailed protocols for two common methods of incorporating Cy5-DSPE into pre-formed liposomes: the lipid film hydration method and the post-insertion method.

Data Presentation

The following table summarizes key quantitative parameters for the incorporation of DSPE-conjugated molecules into liposomes, which can be adapted for Cy5-DSPE.

ParameterThin-Film Hydration MethodPost-Insertion MethodReference
Lipid Composition DSPC:Cholesterol:POPG (56:39:5 molar ratio)Pre-formed liposomes (e.g., DMPC, DPPC, DOPC, DSPC with cholesterol)[2]
DC-chol:DOPE (varying molar ratios) with 5% DSPE-PEG-2000Pre-formed siRNA LNPs[3][4]
Cy5-DSPE Concentration Typically 0.1 to 5 mol% of total lipids5-15% w/w of DSPE-PEG derivative with respect to total liposomal lipid[5]
Hydration Buffer Citrate buffer (300 mM, pH 4), PBS (pH 7.4)N/A[2][6]
Hydration Temperature Above the phase transition temperature (Tc) of the lipids (e.g., 65 °C)N/A[2][6]
Post-Insertion Incubation Temperature N/A37 °C - 65 °C[2][5]
Post-Insertion Incubation Time N/A30 minutes - 4 hours[2][7]
Final Liposome Size ~100 - 200 nm (after extrusion)Minimal change in hydrodynamic diameter[1][3][8]
Polydispersity Index (PDI) < 0.3 (after extrusion)Minimal change in PDI[3][9]

Experimental Protocols

Protocol 1: Lipid Film Hydration Method

This method involves the incorporation of Cy5-DSPE during the formation of the liposomes.

Materials:

  • Primary lipids (e.g., DSPC, Cholesterol)

  • Cy5-DSPE

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)[2]

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)[10]

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of the primary lipids and Cy5-DSPE in the organic solvent in a round-bottom flask.[10] The lipids should be completely dissolved to ensure a homogenous mixture.

    • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure. The temperature should be maintained above the phase transition temperature of the lipids (e.g., 60-65°C).[10]

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.[9][10]

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.[10]

  • Hydration:

    • Warm the hydration buffer to a temperature above the lipid phase transition temperature.[10]

    • Add the warm buffer to the flask containing the lipid film.[10]

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[10] This process can take 30 minutes to 1 hour.[2]

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[10]

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.[10]

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[10][11] This produces small unilamellar vesicles (SUVs) with a more uniform size distribution.[11]

  • Purification:

    • Remove any unencapsulated material by methods such as dialysis or size exclusion chromatography.[11]

Protocol 2: Post-Insertion Method

This method involves inserting Cy5-DSPE into pre-formed liposomes. This technique is particularly useful for incorporating sensitive molecules that may be damaged by the conditions of liposome formation.

Materials:

  • Pre-formed liposomes

  • Cy5-DSPE

  • Incubation buffer (e.g., PBS)

  • Water bath or incubator

Procedure:

  • Preparation of Cy5-DSPE Micelles (Optional but Recommended):

    • Disperse the Cy5-DSPE in an aqueous buffer to form micelles. Sonication can be used to facilitate this process.

  • Incubation:

    • Add the Cy5-DSPE (or Cy5-DSPE micelles) to the suspension of pre-formed liposomes.

    • Incubate the mixture at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60 °C) for a specified period (e.g., 1 hour).[7] Agitation during incubation can improve insertion efficiency.

  • Purification:

    • Remove any unincorporated Cy5-DSPE using size exclusion chromatography or dialysis.

Mandatory Visualization

G cluster_0 Protocol 1: Lipid Film Hydration cluster_1 Protocol 2: Post-Insertion A 1. Dissolve Lipids & Cy5-DSPE in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer (forms MLVs) B->C D 4. Extrusion through Membrane (forms SUVs) C->D E 5. Purification D->E F 1. Prepare Pre-formed Liposomes G 2. Incubate Liposomes with Cy5-DSPE F->G H 3. Purification G->H

Caption: Experimental workflows for incorporating Cy5-DSPE into liposomes.

Caption: Integration of Cy5-DSPE into the liposome lipid bilayer.

References

Application Notes: Cy5-DSPE in Fluorescence Resonance Energy Transfer (FRET)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to FRET

Fluorescence Resonance Energy Transfer (FRET), also known as Förster Resonance Energy Transfer, is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor.[1][2] When a donor fluorophore is excited, it can transfer its excitation energy to a nearby acceptor molecule through dipole-dipole coupling without the emission of a photon.[3][4] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nm.[1] The efficiency of FRET is inversely proportional to the sixth power of the distance separating the donor and acceptor, making it a sensitive tool for measuring molecular proximity and conformational changes.

Key requirements for FRET to occur include:

  • The donor and acceptor molecules must be in close proximity (typically 1-10 nm).

  • The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.

  • The transition dipoles of the donor and acceptor must be oriented favorably.

Role of Cy5-DSPE in FRET Systems

Cy5-DSPE is a fluorescent lipid where the cyanine (B1664457) dye Cy5 is conjugated to the headgroup of the phospholipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE).

  • Cy5 as a FRET Acceptor: Cy5 is a far-red fluorescent dye commonly used as the acceptor in FRET pairs. Its excitation and emission wavelengths (typically around 650 nm and 670 nm, respectively) are well-suited for biological applications due to reduced autofluorescence from cells and tissues.

  • DSPE as an Anchor: The DSPE lipid component serves to anchor the Cy5 fluorophore to lipid-based nanostructures such as liposomes, micelles, or polymeric nanoparticles. This allows for the precise positioning of the acceptor fluorophore within the shell or membrane of a nanocarrier.

  • Common FRET Donors for Cy5: Cy5 is frequently paired with donors such as Cy3, Cy3.5, and the anticancer drug Doxorubicin (DOX), which is intrinsically fluorescent.

Applications in Drug Delivery and Nanomedicine

Cy5-DSPE is extensively used in FRET-based assays to monitor the fate of nanocarriers and the release of therapeutic agents.

1. Monitoring Nanoparticle Integrity and Biodistribution

FRET provides a powerful method to assess whether a nanoparticle carrier remains intact after administration in biological environments. In this setup, a FRET pair (e.g., a donor dye and Cy5-DSPE as the acceptor) is co-encapsulated within the nanoparticle.

  • Intact State: When the nanoparticle is intact, the donor and acceptor are held in close proximity, resulting in a strong FRET signal (high acceptor emission upon donor excitation).

  • Dissociated State: If the nanoparticle breaks down, the donor and acceptor diffuse apart. The increased distance leads to a loss of FRET, observed as a decrease in the acceptor's sensitized emission and an increase in the donor's fluorescence.

This ratiometric analysis allows for the quantitative tracking of nanoparticle stability in real-time within living cells or whole organisms.

2. Quantifying Drug Release

FRET can be employed to monitor the release of a fluorescent drug from a nanocarrier labeled with Cy5-DSPE. Doxorubicin (DOX) is a classic example, as it acts as a FRET donor to Cy5.

  • Encapsulated State: When DOX is loaded into a liposome (B1194612) or nanoparticle containing Cy5-DSPE, the close proximity enables FRET. Excitation of DOX leads to Cy5 emission.

  • Released State: Upon release from the carrier, the distance between DOX and Cy5-DSPE increases significantly, disrupting the FRET process. This results in the recovery of DOX fluorescence and a decrease in the FRET signal from Cy5.

This "on-to-off" switch of the FRET signal allows for precise monitoring of drug release kinetics in response to stimuli like changes in pH. For example, in pH-responsive nanoparticles, drug release has been observed in slightly acidic endosomes following cellular uptake.

FRET_Mechanism_Drug_Release Liposome Liposome DOX_out DOX_out

Quantitative Data Summary

Table 1: Characteristics of Common FRET Pairs Involving Cy5
DonorAcceptorFörster Distance (R₀)Application Notes
Cy3Cy5~5.0 - 5.4 nmA widely used and well-characterized FRET pair for studying protein interactions and nucleic acid structures.
Doxorubicin (DOX)Cy5Not specifiedUsed to monitor drug release from nanoparticles; DOX fluorescence is quenched when encapsulated and recovers upon release.
Cy3.5Cy5.5Similar to Cy3-Cy5Suitable for single-molecule FRET studies of DNA and chromatin.
Cy5Cy7Not specifiedUsed to quantify drug release from microspheres in in-vivo imaging applications.
Table 2: Example Data for Nanoparticle-Based FRET Systems
Nanoparticle SystemFRET PairParticle Size (approx.)Drug Loading (w/w)FRET EfficiencyReference
PLGA NanoparticlesCy3-Peptide (Donor) / PLGA-Cy5 (Acceptor)Not specifiedNot applicable87%
PLGA MicrospheresCy5 (Donor) / Cy7 (Acceptor)~70 µm16-19%Not specified
N-palmitoyl chitosan (B1678972) NPsDOX (Donor) / Cy5 (Acceptor)Not specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Preparation of DOX-Loaded, Cy5-DSPE-Labeled Liposomes

This protocol describes the preparation of liposomes for FRET-based drug release studies using the thin-film hydration method.

Materials:

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DPPC, cholesterol, DSPE-PEG2000, and Cy5-DSPE in chloroform. A typical molar ratio might be 55:40:4:1.

    • Evaporate the chloroform using a rotary evaporator at 37°C to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing the flask. This creates multilamellar vesicles (MLVs).

    • Subject the liposome suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to form unilamellar vesicles.

    • Extrude the suspension through polycarbonate membranes (e.g., 100 nm pore size) using a mini-extruder to obtain liposomes with a uniform size distribution.

  • Doxorubicin Loading (Remote Loading):

    • Remove the external ammonium sulfate by dialysis or size exclusion chromatography against PBS (pH 7.4). This creates an ammonium sulfate gradient across the liposome membrane.

    • Incubate the purified liposomes with a DOX solution at 60°C for 1 hour. DOX will cross the lipid bilayer and become entrapped in the aqueous core by forming a precipitate with the sulfate ions.

  • Purification and Characterization:

    • Remove unloaded DOX by passing the liposome suspension through a size exclusion chromatography column.

    • The final product is a suspension of liposomes co-encapsulating DOX (FRET donor) with Cy5-DSPE (FRET acceptor) integrated into the lipid bilayer.

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Workflow_Liposome_Prep start Start dissolve 1. Dissolve Lipids (DPPC, Chol, DSPE-PEG, Cy5-DSPE) in Chloroform start->dissolve evaporate 2. Create Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film (Ammonium Sulfate Solution) evaporate->hydrate extrude 4. Extrude (100 nm membrane) hydrate->extrude purify_gradient 5. Create pH/Ion Gradient (Dialysis against PBS) extrude->purify_gradient load_dox 6. Load Doxorubicin (Incubate at 60°C) purify_gradient->load_dox purify_final 7. Final Purification (Size Exclusion Chromatography) load_dox->purify_final end FRET-Ready Liposomes purify_final->end

Protocol 2: Quantifying Drug Release via Ratiometric FRET Measurement

This protocol details how to measure DOX release from the prepared liposomes by monitoring changes in the FRET signal using a spectrofluorometer.

Materials:

  • DOX-loaded, Cy5-DSPE-labeled liposomes (from Protocol 1)

  • Release buffer (e.g., PBS at pH 7.4, or an acidic buffer like acetate (B1210297) at pH 5.5 to simulate endosomal conditions)

  • Spectrofluorometer with dual emission monitoring capabilities

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength for the donor (DOX), which is typically ~480 nm.

    • Set the emission scan range to cover the emission peaks of both the donor (DOX, ~590 nm) and the acceptor (Cy5, ~670 nm).

  • Baseline Measurement (Time = 0):

    • Dilute the liposome suspension in the desired release buffer (e.g., pH 7.4) in a quartz cuvette.

    • Record the initial fluorescence emission spectrum. At this point, FRET should be maximal, showing a high Cy5 emission peak and quenched DOX emission.

  • Initiating Release:

    • To measure pH-triggered release, the liposome suspension can be added to an acidic buffer (e.g., pH 5.5).

    • For temperature-sensitive release, the cuvette holder can be heated to the desired temperature.

  • Time-Course Measurement:

    • Record fluorescence emission spectra at regular time intervals (e.g., every 5-10 minutes) for the duration of the experiment.

    • As DOX is released, the distance to Cy5 increases, causing a decrease in FRET. This will be observed as:

      • A decrease in the Cy5 emission intensity at ~670 nm.

      • A simultaneous increase in the DOX emission intensity at ~590 nm.

  • Data Analysis:

    • Calculate the FRET ratio at each time point by dividing the acceptor intensity (Cy5 at 670 nm) by the donor intensity (DOX at 590 nm), or by the sum of donor and acceptor intensities.

    • Plot the FRET ratio as a function of time. A decreasing ratio indicates progressive drug release.

    • The percentage of drug release can be correlated with the change in the FRET ratio.

Logic_Diagram_FRET_Assay

References

Application Notes and Protocols for Cy5-DSPE in Nanoparticle Drug Delivery Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise tracking of nanoparticle-based drug delivery systems in vitro and in vivo is critical for understanding their biodistribution, cellular uptake, and therapeutic efficacy. Cyanine 5 (Cy5)-conjugated 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) chloride is a lipophilic near-infrared (NIR) fluorescent dye ideal for this purpose. Its integration into the lipid bilayer of nanoparticles provides a stable and robust method for fluorescent labeling, enabling sensitive and long-term visualization with minimal interference from tissue autofluorescence.

These application notes provide a comprehensive guide to utilizing Cy5-DSPE for tracking nanoparticle drug delivery, including detailed protocols for nanoparticle labeling, characterization, and in vitro/in vivo imaging and analysis.

Core Concepts: Signaling Pathways in Nanoparticle Uptake

The cellular uptake of nanoparticles is a complex process primarily mediated by endocytosis. The specific pathway utilized depends on nanoparticle properties such as size, shape, and surface chemistry, as well as the cell type. Understanding these pathways is crucial for designing nanoparticles that can efficiently reach their intracellular targets. The major endocytic pathways include:

  • Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated pathway where nanoparticles bind to specific receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate and pinch off to form vesicles.

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is a common route for smaller nanoparticles and certain macromolecules.

  • Macropinocytosis: This process involves the non-specific engulfment of large amounts of extracellular fluid and its contents, including nanoparticles, through large, irregular vesicles called macropinosomes.

  • Phagocytosis: Primarily carried out by specialized cells like macrophages, this pathway involves the engulfment of large particles.[1][2]

Nanoparticle Cellular Uptake Pathways Cellular Uptake Mechanisms of Nanoparticles cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoparticle Nanoparticle Receptor Receptor Nanoparticle->Receptor Binding Caveolae Caveolae Nanoparticle->Caveolae Caveolae-Mediated Endocytosis MembraneRuffle Membrane Ruffle Nanoparticle->MembraneRuffle Macropinocytosis ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Clathrin-Mediated Endocytosis ClathrinVesicle Clathrin-Coated Vesicle ClathrinPit->ClathrinVesicle Caveosome Caveosome Caveolae->Caveosome Macropinosome Macropinosome MembraneRuffle->Macropinosome EarlyEndosome Early Endosome ClathrinVesicle->EarlyEndosome Caveosome->EarlyEndosome Macropinosome->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome (Drug Release) LateEndosome->Lysosome Cytoplasm Cytoplasm (Drug Release) LateEndosome->Cytoplasm Endosomal Escape Liposome Labeling Workflow Workflow for Liposome Labeling with Cy5-DSPE start Start dissolve Dissolve Lipids and Cy5-DSPE in Organic Solvent start->dissolve evaporate Evaporate Solvent to Form a Thin Lipid Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate sonicate Sonicate to Form Liposomes hydrate->sonicate extrude Extrude for Size Homogenization sonicate->extrude characterize Characterize Size, PDI, and Zeta Potential extrude->characterize end End characterize->end Flow Cytometry Uptake Protocol Protocol for Quantifying Nanoparticle Uptake by Flow Cytometry seed_cells Seed cells in a multi-well plate treat_cells Treat cells with Cy5-DSPE labeled nanoparticles seed_cells->treat_cells incubate Incubate for a defined period treat_cells->incubate wash_cells Wash cells to remove excess nanoparticles incubate->wash_cells detach_cells Detach cells using trypsin wash_cells->detach_cells stain_cells Stain for viability (optional) detach_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_data Analyze fluorescence intensity to quantify uptake acquire_data->analyze_data InVivo Biodistribution Workflow Workflow for In Vivo Biodistribution Study start Start inject Inject Cy5-DSPE Labeled Nanoparticles into Animal Model start->inject image_whole_body Whole-Body Imaging at Multiple Time Points inject->image_whole_body euthanize Euthanize Animal at Final Time Point image_whole_body->euthanize excise_organs Excise Organs of Interest euthanize->excise_organs image_ex_vivo Ex Vivo Imaging of Organs excise_organs->image_ex_vivo quantify Quantify Fluorescence Intensity in Regions of Interest (ROIs) image_ex_vivo->quantify end End quantify->end

References

Application Notes and Protocols for Calculating the Labeling Efficiency of Cy5-DSPE Chloride in Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conjugation of fluorescent dyes to liposomes and other nanoparticle delivery systems is a cornerstone of modern biomedical research, enabling the visualization and tracking of these carriers in vitro and in vivo. Cy5-DSPE chloride is a lipophilic fluorescent probe widely used for labeling the lipid bilayers of such nanoparticles. Accurate determination of the labeling efficiency is critical for ensuring the reproducibility of experiments and for the quantitative analysis of biodistribution and cellular uptake studies.

This document provides a detailed protocol for the calculation of the labeling efficiency of this compound incorporated into liposomal formulations. The methodology is based on the spectrophotometric quantification of the this compound concentration and the colorimetric determination of the total phospholipid content using the Stewart assay.

Core Principles

The labeling efficiency of this compound in a liposomal formulation is defined as the molar ratio of the incorporated this compound to the total lipid content. The calculation, therefore, requires two key measurements:

  • Quantification of this compound: This is achieved by measuring the absorbance of the liposome (B1194612) suspension at the maximum absorbance wavelength of Cy5 (approximately 650 nm) and applying the Beer-Lambert law.

  • Quantification of Total Phospholipids (B1166683): The Stewart assay, a colorimetric method, is employed to determine the total concentration of phospholipids in the formulation. This assay is based on the formation of a colored complex between phospholipids and ammonium (B1175870) ferrothiocyanate, which can be measured spectrophotometrically.

Materials and Reagents

Materials
  • Spectrophotometer (UV-Vis)

  • Cuvettes (quartz or disposable, 1 cm path length)

  • Vortex mixer

  • Centrifuge

  • Glass test tubes

  • Pipettes and tips

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) or dialysis tubing (MWCO > 10 kDa)

Reagents
  • This compound

  • Lipids for liposome formulation (e.g., DSPC, Cholesterol)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Stewart Assay Reagents:

Experimental Protocols

Preparation of Cy5-DSPE Labeled Liposomes

A standard protocol for the preparation of labeled liposomes is the thin-film hydration method followed by extrusion.

  • Lipid Film Formation:

    • Dissolve the desired lipids and this compound in chloroform in a round-bottom flask. A typical molar ratio is 0.1-1 mol% of this compound relative to the total lipid.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically repeated for an odd number of passes (e.g., 11-21 times).

Purification of Labeled Liposomes

It is crucial to remove any unincorporated this compound from the liposome suspension before calculating the labeling efficiency.

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate an SEC column (e.g., Sephadex G-50) with the same buffer used for liposome hydration.

    • Apply the liposome suspension to the top of the column.

    • Elute the liposomes with the buffer. The larger liposomes will elute first, while the smaller, unincorporated dye molecules will be retained in the column.

    • Collect the fractions containing the purified liposomes (typically the turbid fractions).

  • Dialysis:

    • Transfer the liposome suspension to a dialysis bag with an appropriate molecular weight cut-off (e.g., >10 kDa).

    • Dialyze against a large volume of the hydration buffer for 24-48 hours, with several buffer changes, to remove the free dye.

Quantification of this compound
  • Spectrophotometric Measurement:

    • Take an aliquot of the purified liposome suspension and dilute it with the hydration buffer to an appropriate concentration for absorbance measurement (absorbance at 650 nm should ideally be between 0.1 and 1.0).

    • Measure the absorbance of the diluted suspension at the maximum absorbance wavelength of Cy5 (approximately 650 nm). Use the hydration buffer as a blank.

  • Calculation of Cy5-DSPE Concentration:

    • Use the Beer-Lambert law to calculate the molar concentration of this compound: Concentration (M) = A / (ε * l) Where:

      • A = Absorbance at ~650 nm

      • ε = Molar extinction coefficient of Cy5 (250,000 M⁻¹cm⁻¹)[1][2]

      • l = Path length of the cuvette (typically 1 cm)

Quantification of Total Phospholipids (Stewart Assay)

The Stewart assay is a reliable method for quantifying phospholipids in the presence of non-phosphate containing buffers.[3][4][5][6][7]

  • Preparation of Stewart Reagent:

    • Dissolve 2.703 g of ferric chloride hexahydrate and 3.04 g of ammonium thiocyanate in 100 mL of deionized water.[3] This solution is stable at room temperature.

  • Preparation of Phospholipid Standards:

    • Prepare a stock solution of a known phospholipid (e.g., the primary lipid used in the formulation) in chloroform at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of standards in chloroform with concentrations ranging from 0.01 to 0.1 mg/mL.

  • Assay Procedure:

    • To a series of glass test tubes, add 2 mL of each standard or an aliquot of the purified liposome suspension (after disrupting the liposomes, for example, by adding an organic solvent like chloroform).

    • Add 2 mL of the Stewart reagent to each tube.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at a low speed (e.g., 500 x g) for 5-10 minutes to separate the phases.

    • Carefully transfer the lower, colored chloroform phase to a cuvette.

    • Measure the absorbance at 485 nm.

  • Calculation of Phospholipid Concentration:

    • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of phospholipids in the liposome sample by interpolating its absorbance on the standard curve.

    • Convert the phospholipid concentration from mg/mL to molar concentration (M) using the average molecular weight of the lipids in the formulation.

Calculation of Labeling Efficiency

The labeling efficiency can be expressed in two ways:

  • Molar Ratio (%): Labeling Efficiency (%) = ([Cy5-DSPE] / [Total Lipid]) * 100 Where:

    • [Cy5-DSPE] is the molar concentration of this compound.

    • [Total Lipid] is the molar concentration of the total phospholipids.

  • Dye per Liposome (for a known liposome size): This calculation provides an estimate of the average number of dye molecules per liposome and requires knowledge of the liposome size and concentration.

Data Presentation

Table 1: Key Parameters for this compound Quantification

ParameterValueReference
Maximum Absorbance (λmax)~650 nm[1][8]
Molar Extinction Coefficient (ε)250,000 M⁻¹cm⁻¹[1][2]
Excitation Maximum~650 nm[1][8]
Emission Maximum~670 nm[1][8]

Table 2: Example Data for Labeling Efficiency Calculation

MeasurementValue
Absorbance of diluted liposomes at 650 nm0.25
Dilution factor10
Calculated [Cy5-DSPE] in original sample1 x 10⁻⁵ M
Absorbance of liposome sample in Stewart Assay0.4
Calculated [Total Lipid] from standard curve0.5 mg/mL
Average Molecular Weight of Lipids750 g/mol
Calculated [Total Lipid] in original sample6.67 x 10⁻⁴ M
Calculated Labeling Efficiency (Molar Ratio) 1.5%

Visualizations

experimental_workflow cluster_prep Liposome Preparation & Labeling cluster_purification Purification cluster_quantification Quantification cluster_calculation Calculation prep_lipids 1. Prepare Lipid Mixture (Lipids + this compound) thin_film 2. Thin-Film Hydration prep_lipids->thin_film extrusion 3. Extrusion thin_film->extrusion purify 4. Remove Unbound Dye (SEC or Dialysis) extrusion->purify quant_cy5 5a. Quantify Cy5-DSPE (Absorbance at 650 nm) purify->quant_cy5 quant_lipid 5b. Quantify Total Lipid (Stewart Assay at 485 nm) purify->quant_lipid calculate 6. Calculate Labeling Efficiency (Molar Ratio) quant_cy5->calculate quant_lipid->calculate

Caption: Experimental workflow for determining Cy5-DSPE labeling efficiency.

calculation_logic cluster_inputs Inputs cluster_processing Processing cluster_output Output abs_cy5 Absorbance at 650 nm (A_650) beer_lambert Beer-Lambert Law [Cy5] = A_650 / (ε * l) abs_cy5->beer_lambert abs_lipid Absorbance at 485 nm (A_485, Stewart Assay) std_curve Standard Curve [Lipid] from A_485 abs_lipid->std_curve efficiency Labeling Efficiency (%) ([Cy5] / [Lipid]) * 100 beer_lambert->efficiency std_curve->efficiency

Caption: Logical flow for calculating labeling efficiency from absorbance data.

Troubleshooting

  • Low Labeling Efficiency:

    • Ensure complete removal of the organic solvent during film formation.

    • Optimize the hydration temperature to be above the lipid phase transition temperature.

    • Increase the initial molar ratio of this compound.

  • High Background in Stewart Assay:

    • Ensure complete phase separation after centrifugation.

    • Use high-purity chloroform.

  • Precipitation of Liposomes:

    • Ensure the ionic strength and pH of the buffer are appropriate for the lipid formulation.

    • Avoid excessive sonication during hydration.

Conclusion

The protocol described in this application note provides a robust and reliable method for determining the labeling efficiency of this compound in liposomal formulations. Accurate quantification of the fluorescent label is paramount for the successful application of these nanoparticles in a research setting. By following these detailed steps, researchers can ensure the quality and consistency of their fluorescently labeled liposomes, leading to more accurate and reproducible experimental outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Cy5-DSPE Chloride Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5-DSPE chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the impact of pH on this compound fluorescence and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Is the fluorescence intensity of this compound dependent on pH?

A1: The fluorescence intensity of the core Cy5 dye is largely independent of pH within a broad range, typically from pH 3 to 10.[1][2][3] Studies have shown that the fluorescence of Cy5 and its sulfonated derivatives remains nearly constant (within approximately 5% variation) across this pH range.[1][4] This stability makes it a versatile fluorophore for various biological experiments that may be conducted in different buffer systems.

Q2: Can the fluorescence of this compound be affected by factors other than pH?

A2: Yes, several factors can influence the fluorescence of this compound, which might be mistaken for pH effects:

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible degradation of the Cy5 dye, causing a decrease in fluorescence intensity.

  • Solvent Effects: While sulfonated versions of Cy5 are water-soluble, non-sulfonated versions may require organic co-solvents. The choice and concentration of these solvents can impact the dye's spectral properties.

  • Self-Quenching: At high concentrations, Cy5 molecules can interact with each other, leading to a reduction in fluorescence intensity.

  • Local Environment: When conjugated to biomolecules or incorporated into delivery systems like liposomes, the immediate chemical environment can influence the dye's fluorescence.

Q3: Are there any specific cyanine (B1664457) dyes that are sensitive to pH?

A3: While the standard Cy5 dye is pH-insensitive, researchers have developed specialized cyanine dyes that are engineered to be pH-responsive. These probes are designed to exhibit a change in their fluorescence properties (intensity or spectral shift) in response to specific pH changes, for instance, to report on the acidic environments of endosomes or lysosomes. It is crucial to verify the specific properties of the cyanine dye being used.

Troubleshooting Guide

Issue: Unexpected decrease in this compound fluorescence intensity.

This guide will help you determine if the observed changes are due to pH or other common factors.

Potential Cause Troubleshooting Steps
Photobleaching - Reduce the intensity of the excitation light. - Decrease the exposure time during imaging. - Use an anti-fade mounting medium for fixed samples. - Image samples promptly after preparation.
Incorrect Buffer pH - Verify the pH of your experimental buffer using a calibrated pH meter. - Ensure the buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.
High Local Concentration / Aggregation - Ensure this compound is fully solubilized in your working solution. - For liposomal formulations, optimize the dye-to-lipid ratio to avoid self-quenching.
Chemical Degradation - Store this compound according to the manufacturer's instructions, typically at -20°C and protected from light. - Avoid repeated freeze-thaw cycles of stock solutions.
Instrument Settings - Ensure consistent instrument settings (e.g., laser power, detector gain, filter selection) across all measurements for accurate comparison.

Quantitative Data Summary

While the fluorescence of Cy5 is generally stable across a wide pH range, the following table summarizes the expected behavior based on available data.

pH RangeExpected Change in Fluorescence IntensityReference
3.5 - 8.3Minimal change (within ~5%)
3 - 10Generally insensitive

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol describes a method to evaluate the effect of pH on the fluorescence intensity of this compound in solution.

Materials:

  • This compound

  • Spectroscopic grade solvent for stock solution (e.g., DMSO)

  • A series of buffers with varying pH values (e.g., citrate, phosphate, borate (B1201080) buffers covering a range from pH 3 to 10)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare Working Solutions:

    • For each pH value to be tested, dilute the stock solution in the corresponding buffer to a final concentration that yields an absorbance between 0.02 and 0.1 at the excitation wavelength of Cy5 (around 650 nm). This is to avoid inner filter effects.

    • Prepare a blank sample for each buffer (buffer only).

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each working solution at the excitation wavelength (e.g., 650 nm).

  • Measure Fluorescence Emission:

    • Set the spectrofluorometer to the excitation wavelength for Cy5 (e.g., 650 nm).

    • Set the emission scan range to capture the entire fluorescence spectrum of Cy5 (e.g., 660 nm to 750 nm).

    • Use identical instrument settings (e.g., excitation and emission slit widths) for all samples.

    • Measure the fluorescence spectrum of each blank and subtract it from the corresponding sample spectrum.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission curve for each sample to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity as a function of pH.

Visualizations

G Impact of pH on Standard Cy5 Fluorescence cluster_ph_range Typical Experimental pH Range cluster_cy5 Cy5 Fluorophore State cluster_fluorescence Fluorescence Emission Acidic (pH 3-6) Acidic (pH 3-6) Neutral (pH 7) Neutral (pH 7) Acidic (pH 3-6)->Neutral (pH 7) Stable_Cy5 Stable Cy5 Structure Acidic (pH 3-6)->Stable_Cy5 No significant effect Alkaline (pH 8-10) Alkaline (pH 8-10) Neutral (pH 7)->Alkaline (pH 8-10) Neutral (pH 7)->Stable_Cy5 No significant effect Alkaline (pH 8-10)->Stable_Cy5 No significant effect Consistent_Fluorescence Consistent Bright Fluorescence Stable_Cy5->Consistent_Fluorescence

Caption: Logical relationship of pH and Cy5 fluorescence.

G Troubleshooting Workflow for Low Cy5 Fluorescence start Low Fluorescence Signal Observed check_ph Verify Buffer pH start->check_ph ph_ok pH is Correct check_ph->ph_ok Yes ph_not_ok Adjust Buffer pH check_ph->ph_not_ok No check_photobleaching Assess Photobleaching check_concentration Evaluate Concentration/ Aggregation check_photobleaching->check_concentration No photobleaching_issue Reduce Exposure/ Use Antifade check_photobleaching->photobleaching_issue Yes check_instrument Check Instrument Settings check_concentration->check_instrument No concentration_issue Optimize Dye Concentration check_concentration->concentration_issue Yes instrument_issue Standardize Settings check_instrument->instrument_issue Yes ph_ok->check_photobleaching resolve Signal Restored ph_not_ok->resolve photobleaching_issue->resolve concentration_issue->resolve instrument_issue->resolve

References

Technical Support Center: Optimizing Filter Sets for Cy5-DSPE Chloride Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your imaging experiments using Cy5-DSPE chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve high-quality imaging results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal filter sets for this compound imaging?

A1: this compound is a lipophilic fluorescent dye with an excitation maximum around 649-650 nm and an emission maximum around 666-670 nm.[1][2] To maximize the signal-to-noise ratio, it is crucial to use a filter set that is specifically designed for Cy5 or spectrally similar fluorophores like Alexa Fluor 647.[1] An ideal filter set includes:

  • Excitation Filter: Centered around 630-650 nm. A common choice is a 628/40 nm or similar bandpass filter.[1][3]

  • Dichroic Mirror: A long-pass filter with a cutoff around 660 nm to effectively separate the excitation and emission light paths.[1][3]

  • Emission Filter: A bandpass filter centered around 670-692 nm, such as a 692/40 nm filter, to capture the peak fluorescence emission while blocking unwanted background light.[1][3]

Q2: Why is my this compound signal weak?

A2: A weak fluorescence signal can be attributed to several factors:

  • Suboptimal Filter Set: Ensure your filter set is appropriate for Cy5. Using filters designed for other fluorophores can lead to inefficient excitation and/or poor collection of the emission signal.

  • Low Dye Concentration: The concentration of this compound in your liposomes or on your cells may be too low. Consider optimizing the labeling concentration. However, be aware that excessive dye concentration can lead to self-quenching.[4]

  • Photobleaching: Cy5 is susceptible to photobleaching, which is the light-induced destruction of the fluorophore.[5] Minimize exposure to high-intensity excitation light and use appropriate imaging settings.

  • Incorrect Microscope Settings: Verify that the correct filter cube is selected, and the excitation light source is sufficiently powerful. Also, check the detector gain and exposure time settings.[6]

Q3: How can I reduce photobleaching of this compound?

A3: Photobleaching is a common issue with cyanine (B1664457) dyes like Cy5.[5] Here are several strategies to minimize it:

  • Minimize Exposure: Only expose the sample to excitation light when acquiring an image. Use the transmitted light or a lower magnification to find the region of interest.[7]

  • Reduce Excitation Intensity: Use the lowest possible laser power or excitation light intensity that provides an adequate signal. Neutral density filters can be used to attenuate the light source.[7]

  • Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your mounting medium or imaging buffer. These reagents help to quench reactive oxygen species that cause photobleaching.[1]

  • Choose a More Photostable Alternative: If photobleaching remains a significant problem, consider using a more photostable alternative like Alexa Fluor 647, which has similar spectral properties but is more resistant to photobleaching.[3][5]

Q4: What are common artifacts to be aware of when using this compound?

A4: When using lipophilic dyes like this compound, especially for tracking vesicles or liposomes, be aware of the following potential artifacts:

  • Dye Aggregates: The dye can form aggregates that may be mistaken for labeled vesicles.[8]

  • Labeling of Non-Vesicular Particles: The dye may label other lipid-containing particles in biological samples, such as lipoproteins, leading to false-positive signals.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio (SNR)
Possible Cause Troubleshooting Steps
Weak Fluorescence Signal - Increase the concentration of this compound in your sample, being mindful of potential self-quenching at very high concentrations.[6]- Use a higher numerical aperture (NA) objective to collect more light.- Optimize detector settings (e.g., increase gain or exposure time), but be cautious of increasing noise.
High Background Fluorescence - Use a high-quality, clean coverslip and slide to minimize background from contaminants.- Ensure thorough removal of unbound dye after labeling.- Use a narrower bandpass emission filter to block more out-of-band light.[9]- Consider using a fluorophore with a larger Stokes shift to better separate excitation and emission spectra.
Autofluorescence - Image an unstained control sample to assess the level of autofluorescence.- If possible, use a spectral imaging system and linear unmixing to separate the Cy5 signal from the autofluorescence.
Issue 2: Rapid Photobleaching
Possible Cause Troubleshooting Steps
High Excitation Light Intensity - Reduce the laser power or use neutral density filters to decrease the intensity of the excitation light.[7]- Use the shortest possible exposure time that still provides a good signal.
Prolonged Exposure to Light - Minimize the time the sample is exposed to the excitation light. Find the region of interest using transmitted light before switching to fluorescence imaging.- Acquire images in a time-lapse series with intervals rather than continuous exposure.
Absence of Antifade Reagents - Mount your sample in a commercially available antifade mounting medium.- For live-cell imaging, use an imaging buffer supplemented with an oxygen scavenging system or other antifade components.[1]
Inherent Photolability of Cy5 - If photobleaching is severe and cannot be mitigated, consider using a more photostable dye such as Alexa Fluor 647.[3][5]

Quantitative Data Summary

The choice of fluorophore can significantly impact the quality of your imaging data. Below is a comparison of Cy5 with a common alternative, Alexa Fluor 647.

Property Cy5 Alexa Fluor 647 Reference
Excitation Maximum (nm) ~649~650[4]
Emission Maximum (nm) ~666~668[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000[4]
Quantum Yield ~0.2Significantly higher than Cy5 conjugates[4]
Photostability Less photostableSignificantly more photostable[3][4][5]
Brightness of Conjugates Prone to self-quenching at high labeling densitiesLess self-quenching, leading to brighter conjugates[3][4]

Experimental Protocols

Protocol 1: Preparation of Cy5-DSPE Labeled Liposomes

This protocol describes the preparation of fluorescently labeled liposomes using the lipid film hydration method.

  • Lipid Mixture Preparation:

    • In a round-bottom flask, combine the desired lipids (e.g., DSPC and cholesterol) with this compound in chloroform (B151607). A typical molar ratio for the fluorescent lipid is 0.1 to 1 mol%.

    • For example, to prepare a 1 µmol total lipid mixture with 0.5 mol% this compound, you would mix 0.596 µmol DSPC, 0.399 µmol cholesterol, and 0.005 µmol this compound.

  • Lipid Film Formation:

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

    • Place the flask under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[10]

  • Purification:

    • Remove any unincorporated this compound by size exclusion chromatography or dialysis.

Protocol 2: Labeling and Imaging of Cells with Cy5-DSPE Labeled Liposomes

This protocol provides a general guideline for labeling cells with pre-formed Cy5-DSPE liposomes and subsequent imaging.

  • Cell Culture:

    • Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.

  • Liposome Incubation:

    • Dilute the Cy5-DSPE labeled liposome suspension to the desired concentration in cell culture medium. The optimal concentration should be determined empirically but can range from 10 to 100 µM total lipid.

    • Remove the existing cell culture medium and replace it with the liposome-containing medium.

    • Incubate the cells with the liposomes for a predetermined time (e.g., 1 to 4 hours) at 37°C in a CO₂ incubator.

  • Washing:

    • After incubation, gently wash the cells three times with pre-warmed PBS to remove any non-adherent liposomes.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Proceed with fluorescence microscopy using an appropriate Cy5 filter set.

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation intensity and exposure time that yields a satisfactory signal.

Visualizations

experimental_workflow Experimental Workflow for Liposome Imaging cluster_prep Liposome Preparation cluster_cell Cellular Imaging lipid_mix 1. Lipid Mixture (with Cy5-DSPE) film_formation 2. Lipid Film Formation lipid_mix->film_formation hydration 3. Hydration film_formation->hydration extrusion 4. Size Extrusion hydration->extrusion purification 5. Purification extrusion->purification incubation 7. Liposome Incubation purification->incubation Labeled Liposomes cell_culture 6. Cell Culture cell_culture->incubation washing 8. Washing incubation->washing imaging 9. Fluorescence Microscopy washing->imaging signaling_pathway Liposome Cellular Uptake Pathways cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space liposome Cy5-DSPE Labeled Liposome endocytosis Endocytosis liposome->endocytosis fusion Membrane Fusion liposome->fusion endosome Endosome endocytosis->endosome cytosol Cytosol fusion->cytosol Content Release lysosome Lysosome endosome->lysosome Maturation endosome->cytosol Endosomal Escape

References

Cy5-DSPE chloride stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Cy5-DSPE chloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For optimal stability, this compound should be stored at -20°C in a dry environment and protected from light.[1] Some manufacturers also recommend storage at -5°C.[2][3] For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the solution is stable for about one month.[4][5] It is crucial to prevent repeated freeze-thaw cycles.

Q2: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate the degradation of this compound. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) component has a high phase transition temperature (approximately 74°C), which contributes to the formation of rigid and stable lipid bilayers at physiological temperatures. However, storing DSPE-containing formulations at refrigerated temperatures (2°C) has been shown to provide better stability over 150 days compared to storage at -20°C or room temperature.

Q3: Is the fluorescence of this compound sensitive to pH?

The fluorescence intensity of the Cy5 dye is largely independent of pH within a broad range of 3 to 10. However, the stability of the DSPE lipid component is pH-sensitive. The primary degradation pathway for DSPE is the hydrolysis of its ester and phosphodiester bonds, which is accelerated under both acidic and basic conditions. The rate of hydrolysis is minimized at a pH of approximately 6.5.

Q4: What solvents are suitable for reconstituting this compound?

Cy5-DSPE has limited water solubility but can be dissolved in mixtures of water with organic solvents such as DMF, DMSO, and alcohols to achieve useful concentrations. For creating stock solutions, ethanol (B145695) can also be used. When preparing liposomes or micelles, the choice of solvent and buffer conditions can impact particle size and chemical stability.

Q5: What are the main degradation pathways for this compound?

The two primary degradation pathways are:

  • Hydrolysis of the DSPE lipid : The ester and phosphodiester bonds in the DSPE molecule can be broken down by hydrolysis, a process influenced by pH and temperature. This can lead to the formation of lysophospholipids and free stearic acid.

  • Photobleaching of the Cy5 dye : Exposure to light can cause the Cy5 fluorophore to lose its ability to fluoresce. The photobleaching time constant for Cy5 conjugated to a lipid bilayer has been measured to be approximately 117.87 seconds under continuous laser excitation.

Quantitative Data Summary

The following tables summarize the key stability and storage parameters for this compound based on available data.

Table 1: Recommended Long-Term Storage Conditions

ParameterSolid FormIn Solution
Temperature -20°C or -5°C-80°C (up to 6 months) or -20°C (up to 1 month)
Atmosphere DrySealed, away from moisture
Light Protected from lightProtected from light

Table 2: Factors Influencing Stability

FactorEffect on DSPEEffect on Cy5Recommendations
pH Hydrolysis is accelerated at non-neutral pH. Minimal hydrolysis at pH ~6.5.Fluorescence is stable between pH 3-10.Maintain a pH between 6.5 and 7.4 for optimal stability of the lipid component.
Temperature Higher temperatures increase the rate of hydrolysis.Minimal direct effect on the dye itself, but can affect the overall formulation.Store at recommended low temperatures (see Table 1).
Light Minimal direct effect.Can lead to photobleaching and loss of fluorescence.Protect from light during storage and experiments.
Solvent Stability can be affected by the choice of solvent and buffer.The solvent can influence the formation of non-fluorescent aggregates.Use high-purity solvents and buffer systems that are compatible with lipids.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a method to evaluate the stability of this compound under various storage conditions.

1. Materials:

  • This compound

  • Phosphate-buffered saline (PBS) at pH 5.5, 7.4, and 8.5

  • Ethanol (spectroscopic grade)

  • Amber glass vials

  • Fluorometer

  • High-performance liquid chromatography (HPLC) system with a suitable column for lipid analysis

2. Sample Preparation:

  • Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

  • In separate amber glass vials, dilute the stock solution with the different PBS buffers to a final concentration of 100 µg/mL.

  • Create multiple aliquots for each pH condition to be tested at different time points.

3. Storage Conditions:

  • Store the prepared aliquots under the following conditions:

    • 4°C, protected from light

    • 25°C (room temperature), protected from light

    • 25°C (room temperature), exposed to ambient light

4. Time Points for Analysis:

  • Analyze the samples at the following time points: 0, 24 hours, 48 hours, 1 week, 2 weeks, and 4 weeks.

5. Analysis:

  • Fluorescence Spectroscopy:

    • At each time point, measure the fluorescence intensity of an aliquot from each condition using a fluorometer.

    • Use an excitation wavelength of ~650 nm and measure the emission at ~670 nm.

    • A decrease in fluorescence intensity over time indicates degradation of the Cy5 dye.

  • HPLC Analysis:

    • At each time point, inject an aliquot from each condition into the HPLC system.

    • Use a suitable mobile phase gradient to separate the intact this compound from its degradation products (e.g., lysophospholipids).

    • Quantify the peak area of the intact this compound to determine the percentage of degradation over time.

Troubleshooting Guide

Issue 1: Loss of Fluorescence Signal

  • Possible Cause A: Photobleaching

    • Troubleshooting: Minimize the exposure of your sample to light during all experimental steps. Use low light settings on microscopes and reduce exposure times.

  • Possible Cause B: Chemical Degradation of Cy5

    • Troubleshooting: Ensure that the experimental buffer is within the optimal pH range for Cy5 stability (pH 3-10). Avoid harsh chemical conditions that could degrade the dye.

  • Possible Cause C: Aggregation

    • Troubleshooting: Cy5 dyes can form non-fluorescent H-aggregates, especially when conjugated to macromolecules. This can be influenced by the solvent. If aggregation is suspected, try altering the solvent composition or using additives that can disrupt aggregates.

Issue 2: Sample Aggregation or Precipitation

  • Possible Cause A: Hydrolysis of DSPE

    • Troubleshooting: The formation of degradation products like lysophospholipids can alter the self-assembly properties of the lipid and lead to aggregation. Ensure that the pH of your solution is close to neutral (6.5-7.4) and that the temperature is kept low to minimize hydrolysis.

  • Possible Cause B: High Concentration

    • Troubleshooting: Highly concentrated solutions of lipid-dye conjugates are more prone to aggregation. Try working with more dilute solutions.

  • Possible Cause C: Inappropriate Buffer Conditions

    • Troubleshooting: The presence of divalent cations in the buffer can sometimes promote the aggregation of liposomes. If this is suspected, consider using a chelating agent like EDTA or switching to a buffer without divalent cations.

Visualizations

G Troubleshooting Workflow for Cy5-DSPE Stability Issues start Experiment Shows Reduced Signal or Aggregation q1 Is there a loss of fluorescence signal? start->q1 q2 Is there sample aggregation/precipitation? q1->q2 No photobleaching Check for Photobleaching: - Minimize light exposure - Use lower laser power q1->photobleaching Yes hydrolysis Check for DSPE Hydrolysis: - Verify buffer pH (6.5-7.4) - Control temperature q2->hydrolysis Yes end Problem Resolved q2->end No degradation Check for Dye Degradation: - Verify buffer pH (3-10) - Avoid harsh chemicals photobleaching->degradation aggregation_fluorescence Check for Aggregation: - Modify solvent composition - Use anti-aggregation additives degradation->aggregation_fluorescence aggregation_fluorescence->end concentration Check Concentration: - Work with more dilute solutions hydrolysis->concentration buffer Check Buffer Composition: - Consider using EDTA - Avoid divalent cations concentration->buffer buffer->end

Caption: Troubleshooting workflow for Cy5-DSPE stability.

G Key Factors in this compound Stability Cy5_DSPE This compound storage_conditions Storage Conditions Cy5_DSPE->storage_conditions experimental_conditions Experimental Conditions Cy5_DSPE->experimental_conditions degradation_pathways Degradation Pathways Cy5_DSPE->degradation_pathways temperature Temperature (-20°C or below) storage_conditions->temperature light Light (Protect from light) storage_conditions->light moisture Moisture (Keep dry) storage_conditions->moisture ph pH (6.5 - 7.4 for lipid stability) experimental_conditions->ph solvent Solvent/Buffer (High purity, appropriate composition) experimental_conditions->solvent concentration_exp Concentration (Avoid high concentrations) experimental_conditions->concentration_exp hydrolysis_path DSPE Hydrolysis degradation_pathways->hydrolysis_path photobleaching_path Cy5 Photobleaching degradation_pathways->photobleaching_path

Caption: Factors influencing this compound stability.

References

Artifacts in microscopy due to Cy5-DSPE chloride micelles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts encountered during fluorescence microscopy experiments involving Cy5-DSPE chloride micelles.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions to identify and mitigate common artifacts.

Problem 1: My images show bright, punctate fluorescent spots or aggregates.

This is one of the most common artifacts and typically indicates that the Cy5-DSPE micelles have aggregated or precipitated out of solution.

Troubleshooting Steps:

  • Verify Concentration: High concentrations of DSPE-PEG can lead to the formation of larger, heterogeneous aggregates.[1][2] Ensure you are working below the concentration limit where aggregation occurs for your specific formulation.

  • Ensure Proper Dissolution: Cy5-DSPE has limited water solubility.[3] When preparing your solution, ensure the lipid film is fully hydrated. This can be facilitated by gentle agitation or brief sonication above the lipid's phase transition temperature (e.g., 60°C for DSPE).[4]

  • Filter the Micelle Solution: Before adding the micelles to your sample, filter the solution through a 0.22 µm syringe filter to remove any pre-existing large aggregates.[4]

  • Optimize Buffer Conditions: The ionic strength of your buffer can significantly impact micelle stability. High salt concentrations can sometimes induce aggregation of lipid-based nanoparticles. Prepare the micelles in the same buffer used for your imaging experiment to avoid shocking the system. If aggregation persists, consider titrating the salt concentration.

  • Control for Contaminants: Ensure all labware, slides, and coverslips are meticulously clean, as fluorescent contaminants can appear as bright spots.

Problem 2: I'm observing high, diffuse background fluorescence across my sample.

High background can obscure your signal and reduce image quality. This is often caused by an excess of unbound micelles or autofluorescence.

Troubleshooting Steps:

  • Implement Thorough Washing Steps: Increase the number and duration of washing steps after incubation with the Cy5-DSPE micelles. Use a buffer like Phosphate-Buffered Saline (PBS) to rinse away any micelles that have not specifically bound to your target.

  • Use an Unstained Control: Always prepare a control sample that undergoes the entire preparation process (fixation, permeabilization) but is not treated with Cy5-DSPE micelles. Image this control using the identical microscope settings to determine the level of intrinsic autofluorescence from your sample.

  • Choose Fluorophores with Longer Wavelengths: Autofluorescence is typically more pronounced in the blue and green channels. Using a far-red dye like Cy5 (excitation ~649 nm, emission ~670 nm) already helps to minimize this issue.

  • Consider Spectral Unmixing: If your microscopy software supports it, you can capture the emission spectrum of the autofluorescence from your control sample and use it to computationally subtract the background from your experimental images.

Problem 3: My fluorescent signal is weak or fades quickly (photobleaching).

A weak or rapidly disappearing signal can be due to photobleaching, fluorescence quenching, or improper imaging setup.

Troubleshooting Steps:

  • Use Antifade Mounting Media: This is a critical step. Mount your coverslips using a commercially available antifade reagent to protect the Cy5 fluorophore from photobleaching during imaging.

  • Optimize Imaging Parameters:

    • Reduce Excitation Intensity: Use the lowest laser power that provides an adequate signal.

    • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.

    • Image a Fresh Field of View: For static samples, avoid repeatedly imaging the same area. Move to a new region for each acquisition to minimize light exposure.

  • Check Microscope Filter Sets: Ensure you are using a filter set appropriate for Cy5. An optimal set should have an excitation filter around 620-650 nm and an emission filter around 660-720 nm to maximize signal detection.

  • Investigate H-Aggregate Formation: Cy5 is known to form "H-aggregates," especially when multiple dye molecules are in close proximity, which can lead to self-quenching and a significant loss of fluorescence. This can be caused by an inhomogeneous distribution of the dye. If you are preparing your own conjugates, optimizing the labeling process in organic solvents can help prevent this.

Frequently Asked Questions (FAQs)

Q1: What is Cy5-DSPE and how does it form micelles?

Cy5-DSPE is a fluorescent lipid where the Cy5 dye is conjugated to a DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) phospholipid. Often, a polyethylene (B3416737) glycol (PEG) spacer is included (DSPE-PEG-Cy5). This molecule is amphiphilic, meaning it has a hydrophilic (water-loving) headgroup (the phosphate (B84403) and PEG) and a hydrophobic (water-fearing) tail (the DSPE lipid chains). In an aqueous environment, these molecules spontaneously self-assemble to hide their hydrophobic tails from the water, forming spherical structures called micelles with a hydrophobic core and a hydrophilic shell.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the minimum concentration of an amphiphile at which micelles begin to form. Below the CMC, the molecules exist primarily as individual monomers. DSPE-PEG has a very low CMC, typically in the micromolar range, which means the micelles are quite stable even after significant dilution, such as upon injection into the bloodstream for in vivo studies.

Q3: What factors influence the size and stability of DSPE-PEG micelles?

Several factors can affect the characteristics of your micelles:

  • Concentration: As the lipid concentration increases well above the CMC, the average size of the micelles can increase.

  • PEG Chain Length: A longer PEG chain can result in a higher CMC.

  • Solvent/Buffer: The type of solvent and the ionic strength (salt concentration) can impact micelle size and stability. Micelles formed in pure water can be smaller than those formed in a buffered saline solution.

  • Temperature: Temperature can affect the fluidity of the lipid core. DSPE has a chain-melting transition that can influence micelle stability.

Quantitative Data

Table 1: Photophysical Properties of Cy5

Property Value Reference(s)
Excitation Maximum (λex) ~649 nm
Emission Maximum (λem) ~670 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹

| Reactive Group (for conjugation) | N-hydroxysuccinimidyl (NHS) ester | |

Table 2: Reported CMC and Size of DSPE-PEG Micelles

DSPE-PEG Variant CMC Hydrodynamic Diameter (Size) Conditions Reference(s)
DSPE-PEG2000 ~1.8 x 10⁻⁵ mol/L ~10 nm N/A
DSPE-PEG2000 ~1 x 10⁻⁶ M ~18 nm Aqueous Solution
DSPE-PEG2000 0.5 - 1.5 µM Varies with PC content N/A
DSPE-PEG2000 N/A 8 - 15 nm Buffer, 5-40 mM

| DSPE-PEG2000 | N/A | ~52 nm (some aggregates) | N/A | |

Experimental Protocols

Protocol 1: Formulation of Cy5-DSPE Micelles via Thin-Film Hydration

This method is a robust technique for creating uniform micelles.

  • Dissolution: Dissolve the Cy5-DSPE lipid in a suitable organic solvent (e.g., chloroform (B151607) or methanol) in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Add an aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume will determine the final micelle concentration. Heat the solution above the lipid's phase transition temperature (e.g., 60°C).

  • Micelle Formation: Gently agitate the flask for 30-60 minutes to allow the lipid film to fully hydrate (B1144303) and self-assemble into micelles. The solution should become clear or translucent.

  • (Optional) Sonication/Extrusion: To ensure a uniform size distribution, the solution can be briefly sonicated in a water bath or extruded through polycarbonate membranes of a defined pore size.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any large aggregates before use.

Protocol 2: General Staining Protocol for Fixed Cells with Cy5-DSPE Micelles

This protocol provides a basic workflow for labeling cellular structures.

  • Cell Culture & Fixation: Grow cells on sterile glass coverslips. Fix the cells by incubating with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

  • Washing: Remove the fixation solution and wash the cells twice with PBS.

  • Permeabilization (if required): If targeting intracellular structures, permeabilize the cell membranes by incubating with a solution like 0.5% Triton™ X-100 in PBS for 10-20 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional but Recommended): To reduce non-specific binding, incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes.

  • Micelle Incubation: Dilute the prepared Cy5-DSPE micelles to the desired final concentration in your imaging buffer. Remove the blocking buffer and incubate the cells with the micelle solution for a predetermined time (e.g., 1-2 hours) at room temperature, protected from light.

  • Final Washing: Remove the micelle solution and wash the cells thoroughly three to five times with PBS to remove unbound micelles.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the sample using a fluorescence microscope equipped with a filter set appropriate for Cy5.

Visualizations

G start Artifact Observed (e.g., Aggregates, High Background) is_aggregate Bright Puncta / Aggregates? start->is_aggregate check_conc Check Micelle Concentration sol_aggregate Action: - Filter Solution - Optimize Buffer - Sonicate/Vortex check_conc->sol_aggregate check_prep Review Sample Preparation sol_background Action: - Increase Wash Steps - Use Unstained Control - Check for Autofluorescence check_prep->sol_background check_imaging Review Imaging Parameters sol_signal Action: - Use Antifade Mountant - Reduce Laser Power - Check Filter Sets check_imaging->sol_signal is_aggregate->check_conc Yes is_background High Diffuse Background? is_aggregate->is_background No is_background->check_prep Yes is_signal_low Signal Weak / Fading? is_background->is_signal_low No is_signal_low->check_imaging Yes end_node Image Quality Improved is_signal_low->end_node No (Other Issue) sol_aggregate->end_node sol_background->end_node sol_signal->end_node

Caption: Troubleshooting workflow for common microscopy artifacts.

G cluster_0 Ideal State (Below Aggregation Threshold) cluster_1 Artifact Formation monomer Cy5-DSPE Monomers micelle Stable Micelles (~10-20 nm) monomer->micelle Self-Assembly (above CMC) stressor Stressors: - High Concentration - High Ionic Strength - Improper Solvent Exchange micelle->stressor aggregate Large Aggregates (>100 nm) stressor->aggregate Inter-micellar attraction quenched H-Aggregates (Fluorescence Quenching) stressor->quenched Close dye proximity artifact Visible Artifact: Bright Puncta or Low Signal aggregate->artifact quenched->artifact

Caption: Potential mechanisms of Cy5-DSPE micelle artifact formation.

References

Improving the signal-to-noise ratio for Cy5-DSPE chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cy5-DSPE chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the signal-to-noise ratio in experiments utilizing this fluorescent phospholipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorescent phospholipid where the cyanine (B1664457) 5 (Cy5) fluorophore is attached to the headgroup of the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid. Cy5 is a far-red dye, which is beneficial for reducing autofluorescence from biological samples.[1] Common applications include:

  • Liposome (B1194612) and Nanoparticle Tracking: Incorporating Cy5-DSPE into lipid-based drug delivery systems allows for their visualization and tracking in vitro and in vivo.[2]

  • Membrane Labeling: As a lipid, it can be inserted into cell membranes for imaging and studying membrane dynamics.

  • Live-Cell Imaging: Its far-red emission makes it suitable for live-cell imaging, minimizing phototoxicity and background fluorescence.[1][3]

Q2: What are the spectral properties of this compound?

The approximate excitation and emission maxima for Cy5 are:

ParameterWavelength (nm)
Excitation Maximum~650
Emission Maximum~670

Note: These values can be influenced by the local environment.

Q3: How should I store and handle this compound?

To ensure the stability of this compound, it is recommended to:

  • Store the solid product at -20°C and protect it from light.[4]

  • For creating stock solutions, dissolve the lipid in an organic solvent such as DMSO or ethanol, as it has limited water solubility.[2]

  • Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

High background and low signal are common issues that can significantly impact the quality of your experimental data. This guide provides a structured approach to identifying and resolving these problems.

Issue 1: High Background Fluorescence

High background can obscure the specific signal, leading to a poor signal-to-noise ratio.

Q: What are the potential causes of high background fluorescence?

A: High background can stem from several factors:

  • Aggregation of this compound: Due to its limited water solubility, the lipid probe can form aggregates that appear as bright, non-specific puncta.[2]

  • Excessive Concentration: Using too high a concentration of the fluorescent lipid can lead to non-specific binding and high background.

  • Insufficient Washing: Inadequate washing after labeling can leave unbound probe in the sample.[5]

  • Autofluorescence: Endogenous fluorescence from cells or media components can contribute to the background.[5] Using a phenol (B47542) red-free medium is recommended for live-cell imaging.[3]

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed check_aggregation Visually inspect sample for aggregates start->check_aggregation reduce_concentration Reduce this compound Concentration check_aggregation->reduce_concentration Aggregates Present optimize_washing Optimize Washing Steps (Increase number or duration) check_aggregation->optimize_washing No Aggregates dissolution_protocol Review Dissolution Protocol: - Ensure complete solubilization in organic solvent - Consider gentle sonication reduce_concentration->dissolution_protocol check_autofluorescence Image unlabeled control sample optimize_washing->check_autofluorescence use_controls Prepare 'no-stain' and 'secondary-only' controls check_autofluorescence->use_controls No Autofluorescence modify_protocol Modify Protocol: - Use phenol red-free media - Adjust imaging settings check_autofluorescence->modify_protocol Autofluorescence Detected end_bad Issue Persists use_controls->end_bad end_good Background Reduced modify_protocol->end_good dissolution_protocol->end_good

Caption: Troubleshooting workflow for high background fluorescence.

Issue 2: Weak or No Signal

A faint or absent signal can make it impossible to acquire meaningful data.

Q: Why is my fluorescent signal so weak?

A: Several factors can contribute to a low signal:

  • Low Probe Concentration: The concentration of this compound may be too low for detection.

  • Photobleaching: Cy5, like all fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[6]

  • Inefficient Labeling: The probe may not be incorporating efficiently into the membrane or nanoparticle.

  • Incorrect Imaging Settings: The microscope's filter sets and laser lines may not be optimal for Cy5.[6]

Troubleshooting Workflow for Weak Signal

weak_signal_troubleshooting start Weak or No Signal check_settings Verify Microscope Settings (Excitation/Emission Filters) start->check_settings check_concentration Increase this compound Concentration optimize_labeling Optimize Labeling Protocol: - Increase incubation time - Adjust temperature check_concentration->optimize_labeling check_settings->check_concentration Settings Correct end_bad Issue Persists check_settings->end_bad Settings Incorrect optimize_imaging Optimize Image Acquisition: - Reduce exposure time - Lower laser power - Use antifade reagent end_good Signal Improved optimize_imaging->end_good check_photobleaching Image a fresh sample with minimal light exposure optimize_labeling->check_photobleaching check_photobleaching->optimize_imaging Photobleaching Observed check_photobleaching->end_bad No Photobleaching

Caption: Troubleshooting workflow for weak or no fluorescent signal.

Experimental Protocols

General Protocol for Cell Membrane Labeling

This protocol provides a starting point for labeling live cells. Optimization of concentrations and incubation times may be necessary.

  • Prepare this compound Stock Solution:

    • Dissolve this compound in a high-quality, anhydrous organic solvent (e.g., DMSO or ethanol) to a concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or slide and allow them to adhere overnight under normal culture conditions.

  • Labeling:

    • Prepare a working solution of this compound in a serum-free medium or appropriate buffer (e.g., HBSS). A starting concentration of 1-5 µg/mL is recommended.

    • Remove the culture medium from the cells and wash once with the labeling buffer.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells 2-3 times with fresh, pre-warmed buffer or medium to remove unbound probe.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

    • To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time that provides an adequate signal.[3][7]

Experimental Workflow for Cell Membrane Labeling

cell_labeling_workflow prep_stock Prepare 1 mg/mL Cy5-DSPE Chloride Stock in DMSO prep_working Prepare 1-5 µg/mL Working Solution in Serum-Free Medium prep_stock->prep_working plate_cells Plate and Culture Cells Overnight wash_cells1 Wash Cells with Buffer plate_cells->wash_cells1 incubate Incubate Cells with Working Solution for 15-30 min at 37°C prep_working->incubate wash_cells1->incubate wash_cells2 Wash Cells 2-3 Times with Fresh Medium incubate->wash_cells2 image Image with Fluorescence Microscope (Cy5 settings) wash_cells2->image

Caption: Experimental workflow for labeling cell membranes.

Protocol for Incorporating this compound into Liposomes

When formulating fluorescently labeled liposomes or lipid nanoparticles, it is crucial to use a low concentration of the labeled lipid to avoid self-quenching and potential effects on the nanoparticle's physical properties.

  • Lipid Film Hydration Method:

    • In a round-bottom flask, combine the desired lipids (e.g., DSPC, cholesterol) dissolved in an organic solvent (e.g., chloroform).

    • Add the this compound stock solution to the lipid mixture. A molar percentage of 0.1-0.5 mol% of the total lipid is a good starting point.[8]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with an aqueous buffer by vortexing or sonication to form liposomes.

    • To obtain unilamellar vesicles of a defined size, the liposome suspension can be extruded through polycarbonate membranes of a specific pore size.

  • Purification:

    • To remove any unincorporated this compound, purify the liposomes using size exclusion chromatography.[8]

Data Summary Tables

Table 1: Recommended Starting Concentrations for this compound

ApplicationRecommended Starting ConcentrationNotes
Live Cell Membrane Staining1-5 µg/mLTitration is recommended to find the optimal concentration for your cell type.
Liposome/Nanoparticle Formulation0.1-0.5 mol% of total lipidHigher concentrations can lead to fluorescence quenching and may alter the biophysical properties of the lipid bilayer.[8]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
High Background Aggregation of probeEnsure complete dissolution in organic solvent before adding to aqueous solutions.
Excessive probe concentrationPerform a concentration titration to find the optimal signal-to-noise ratio.
Insufficient washingIncrease the number and/or duration of wash steps.[5]
AutofluorescenceUse phenol red-free media and image an unstained control to assess background.[3]
Weak Signal Low probe concentrationIncrease the concentration of this compound.
PhotobleachingReduce laser power, decrease exposure time, and consider using an antifade reagent.[6][7]
Inefficient labelingOptimize incubation time and temperature.
Incorrect filter setsEnsure the microscope's excitation and emission filters match the spectral profile of Cy5.[6]

References

Validation & Comparative

A Head-to-Head Battle for Membrane Illumination: Cy5-DSPE vs. DiI

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of cellular imaging, the choice of a fluorescent membrane label is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used lipophilic dyes, Cy5-DSPE and DiI, offering a deep dive into their performance characteristics, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your specific research needs.

In the quest to visualize and understand the dynamic nature of cell membranes, fluorescent labeling is an indispensable tool. Among the plethora of available options, the carbocyanine dye DiI has long been a staple, lauded for its ease of use and low cytotoxicity. However, the advent of far-red fluorescent probes, such as Cy5 conjugated to the phospholipid DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), presents a compelling alternative with distinct advantages in certain applications. This guide will dissect the key performance metrics of both Cy5-DSPE and DiI, from their spectral properties to their behavior in a lipid environment, to empower researchers to make an informed choice.

At a Glance: Key Performance Characteristics

To facilitate a rapid and objective comparison, the fundamental properties of Cy5-DSPE and DiI are summarized in the table below. These values represent a synthesis of data from various sources and provide a quantitative foundation for the subsequent detailed discussion.

PropertyCy5-DSPEDiI
Excitation Maximum (nm) ~650 - 651~549 - 550
Emission Maximum (nm) ~670~564 - 565
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000High (not consistently quantified in membranes)
Quantum Yield ~0.2 - 0.27~0.07 (in methanol (B129727), increases in lipid environment)
Photostability ModerateHigh
Cytotoxicity Generally low for DSPE-PEG conjugatesLow
Diffusion Coefficient (µm²/s) Estimated to be similar to other DSPE lipids (~1-10)~1 - 10

Delving Deeper: A Quantitative Comparison

Spectral Properties: A Question of Wavelength

The most apparent difference between Cy5-DSPE and DiI lies in their spectral profiles. Cy5-DSPE, with its excitation and emission in the far-red region of the spectrum (approximately 650/670 nm), offers a significant advantage in minimizing autofluorescence from cellular components, which is often a challenge in the shorter wavelength regions where DiI fluoresces (approximately 550/565 nm)[1][2][3]. This makes Cy5-DSPE particularly well-suited for applications requiring high signal-to-noise ratios, such as in tissues or cell lines with high intrinsic fluorescence.

Brightness: More Than Just Quantum Yield

The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Cy5 is known for its exceptionally high molar extinction coefficient of approximately 250,000 cm⁻¹M⁻¹[4]. While the quantum yield of Cy5 is moderate (around 0.2-0.27), its high extinction coefficient contributes to a bright fluorescent signal.

Photostability: A Critical Factor for Live-Cell Imaging

For time-lapse imaging and experiments involving prolonged or intense illumination, photostability is a paramount concern. DiI is generally regarded as a highly photostable dye, retaining its fluorescence even after extended exposure to light. In contrast, while a powerful fluorophore, Cy5 can be more susceptible to photobleaching. However, it is important to note that the photostability of any fluorophore can be influenced by its local environment and the imaging conditions. While direct comparative studies are limited, some research suggests that other far-red dyes, such as Alexa Fluor 647, can be more photostable than Cy5.

Cytotoxicity and Biocompatibility: A Gentle Touch

A crucial consideration for any probe used in live-cell imaging is its potential to induce cellular stress or toxicity. DiI has a long-standing reputation for its low cytotoxicity, allowing for long-term tracking of cells without significant adverse effects.

For Cy5-DSPE, the cytotoxicity is primarily associated with the DSPE-lipid component. Studies on DSPE-PEG (polyethylene glycol) conjugates have generally shown them to be biocompatible and to have reduced cytotoxicity compared to other lipid-based delivery systems. While specific, extensive cytotoxicity data for Cy5-DSPE is not as abundant, the general biocompatibility of DSPE-based lipids is a positive indicator for its use in live-cell applications.

Membrane Dynamics: Measuring Lateral Diffusion

Both Cy5-DSPE and DiI integrate into the lipid bilayer via their hydrophobic tails, allowing them to serve as tracers for membrane dynamics. The lateral diffusion coefficient, a measure of how freely a molecule moves within the membrane, is a key parameter in understanding membrane fluidity and organization. The diffusion coefficient of DiI in lipid bilayers has been reported to be in the range of 1 to 10 µm²/s, depending on the specific lipid composition and temperature. While direct measurements for Cy5-DSPE are less common, the diffusion of DSPE-containing lipids is expected to be in a similar range, as the diffusion is primarily governed by the lipid anchor.

Experimental Corner: Protocols for Membrane Labeling

To provide practical guidance, this section outlines typical protocols for labeling cell membranes with Cy5-DSPE and DiI.

Protocol for Staining Cells with Cy5-DSPE

This protocol provides a general guideline for labeling live cells with Cy5-DSPE. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Materials:

Procedure:

  • Prepare a stock solution: Dissolve Cy5-DSPE in DMSO or ethanol to a concentration of 1 mg/mL.

  • Prepare a working solution: Dilute the stock solution in serum-free medium or PBS to a final concentration of 1-10 µg/mL. Vortex the solution thoroughly.

  • Cell labeling:

    • For adherent cells, remove the culture medium and wash the cells once with PBS. Add the working solution to the cells and incubate for 5-20 minutes at 37°C.

    • For suspension cells, pellet the cells and resuspend them in the working solution. Incubate for 5-20 minutes at 37°C.

  • Wash: Remove the labeling solution and wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove unincorporated dye.

  • Imaging: The cells are now ready for imaging.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling prep_stock Prepare 1 mg/mL Cy5-DSPE stock solution in DMSO prep_working Dilute stock to 1-10 µg/mL in serum-free medium/PBS prep_stock->prep_working Dilution label_cells Incubate cells with working solution (5-20 min at 37°C) prep_working->label_cells wash_cells Wash cells 2-3 times with fresh medium/PBS label_cells->wash_cells image_cells Image cells wash_cells->image_cells

Protocol for Staining Cells with DiI

This protocol is a standard method for labeling live cells with DiI. As with Cy5-DSPE, optimization is recommended for specific experimental setups.

Materials:

  • DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate)

  • DMSO or ethanol

  • Serum-free cell culture medium or PBS

  • Live cells in culture

Procedure:

  • Prepare a stock solution: Dissolve DiI in DMSO or ethanol to a concentration of 1-5 mM.

  • Prepare a working solution: Dilute the stock solution in serum-free medium or PBS to a final concentration of 1-10 µM.

  • Cell labeling:

    • For adherent cells, remove the culture medium and add the working solution. Incubate for 2-20 minutes at 37°C.

    • For suspension cells, resuspend the cell pellet in the working solution and incubate for 2-20 minutes at 37°C.

  • Wash: Remove the labeling solution and wash the cells two to three times with pre-warmed growth medium.

  • Imaging: The cells are now ready for observation under a fluorescence microscope.

logical_relationship cluster_decision Decision Factors cluster_choice Probe Choice autofluorescence High Autofluorescence? cy5_dspe Choose Cy5-DSPE autofluorescence->cy5_dspe Yes dii Choose DiI autofluorescence->dii No photostability_need High Photostability Needed? photostability_need->cy5_dspe Consider Alternatives or Optimization photostability_need->dii Yes far_red Far-Red Detection Available? far_red->cy5_dspe Yes far_red->dii No

Conclusion: Making the Right Choice for Your Research

Both Cy5-DSPE and DiI are powerful tools for labeling and visualizing cell membranes. The optimal choice between them hinges on the specific demands of the experiment.

Choose Cy5-DSPE when:

  • Minimizing cellular autofluorescence is critical.

  • Far-red imaging capabilities are available and desirable.

  • Multiplexing with other fluorophores in the green and red channels is necessary.

Choose DiI when:

  • High photostability for long-term imaging is the primary concern.

  • A well-established and easy-to-use probe with known low cytotoxicity is preferred.

  • Standard fluorescence microscopy setups are being used.

Ultimately, for researchers embarking on new lines of inquiry, empirical testing of both probes in the specific experimental system is the most reliable way to determine the superior choice. This guide provides the foundational knowledge and practical protocols to begin that exploration, empowering scientists to illuminate the intricate and dynamic world of the cell membrane with greater clarity and confidence.

References

Validating Cy5-DSPE Chloride Liposome Uptake: A Comparative Guide for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the cellular uptake of liposomal drug delivery systems is paramount. This guide provides a comprehensive comparison of Cy5-DSPE chloride with alternative fluorescent probes for tracking liposome (B1194612) internalization via flow cytometry, supported by experimental data and detailed protocols.

The use of fluorescently labeled lipids incorporated into liposome bilayers is a widely adopted method for monitoring their interaction with cells. This compound, a lipid conjugate of the cyanine (B1664457) dye Cy5, is a popular choice due to its far-red fluorescence, which minimizes interference from cellular autofluorescence. However, the selection of a fluorescent label can significantly impact the experimental outcome. This guide offers an objective comparison to aid in the selection of the most appropriate probe for your research needs.

Performance Comparison of Lipophilic Dyes for Flow Cytometry

The choice of a fluorescent dye for labeling liposomes can influence the interpretation of uptake studies due to variations in photostability, fluorescence intensity, and potential dye transfer to other cellular components. Below is a summary of key performance indicators for Cy5-DSPE and common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Relative BrightnessPhotostabilityKey AdvantagesKey Limitations
Cy5-DSPE ~650~670HighModerateFar-red emission minimizes autofluorescence.Can be susceptible to photobleaching; potential for dye transfer is a consideration.[1][2]
DiD ~644~665Very HighHighBright and highly photostable; considered non-exchangeable in some contexts.[1]Can form aggregates at high concentrations.
DiI ~549~565HighModerateBright orange-red fluorescence; widely used for cell membrane labeling.[3]Susceptible to photobleaching; potential for dye transfer to other lipid structures.
DiO ~484~501ModerateModerateGreen fluorescence, suitable for multiplexing with red probes.[3]Lower photostability compared to DiD.
TopFluor®-PC VariesVariesHighHighExcellent photostability; available in various colors.May alter membrane properties depending on the fluorophore and its position.
PKH Dyes (PKH26, PKH67) VariesVariesVery HighHighExtremely bright and stable, allowing for long-term tracking.Can form micelles and aggregates, leading to artifacts; labeling protocol is more complex.[4]

Experimental Protocols

Accurate and reproducible data acquisition relies on meticulous experimental execution. The following are detailed protocols for the preparation of fluorescently labeled liposomes and the subsequent validation of their cellular uptake using flow cytometry.

Protocol 1: Preparation of Cy5-DSPE Labeled Liposomes

This protocol describes the preparation of liposomes incorporating Cy5-DSPE using the thin-film hydration method.

Materials:

  • Primary lipid (e.g., DSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipid, cholesterol, DSPE-PEG(2000), and this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:40:4.9:0.1 (Lipid:Cholesterol:DSPE-PEG:Cy5-DSPE).

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by vortexing. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes.

  • Purification:

    • Remove unincorporated dye by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the liposome size distribution and zeta potential using dynamic light scattering (DLS).

    • Quantify the lipid concentration and dye incorporation.

Protocol 2: Cellular Uptake Assay by Flow Cytometry

This protocol details the steps for incubating cells with labeled liposomes and analyzing their uptake by flow cytometry.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Cy5-DSPE labeled liposomes (from Protocol 1)

  • PBS, pH 7.4

  • Trypsin-EDTA or other cell detachment solution

  • Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Viability dye (e.g., Propidium Iodide or 7-AAD)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Incubation with Liposomes:

    • The following day, replace the medium with fresh medium containing the desired concentration of Cy5-DSPE labeled liposomes. Include untreated cells as a negative control.

    • Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting and Staining:

    • Wash the cells twice with cold PBS to remove unbound liposomes.

    • Harvest the cells using a suitable detachment solution.

    • Resuspend the cells in cold flow cytometry buffer.

    • Add a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for Cy5 (e.g., 640 nm excitation, 670/30 nm emission).

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Quantify the percentage of Cy5-positive cells and the mean fluorescence intensity (MFI) of the positive population.

Visualizing the Experimental Workflow and Uptake Mechanisms

To facilitate a clear understanding of the experimental process and the potential influence of the chosen dye on the cellular uptake pathway, the following diagrams are provided.

G cluster_prep Liposome Preparation cluster_uptake Cellular Uptake Assay lipid_film Lipid Film Formation (Lipids + Cy5-DSPE) hydration Hydration (Formation of MLVs) lipid_film->hydration extrusion Extrusion (Formation of LUVs) hydration->extrusion purification Purification extrusion->purification characterization Characterization (DLS) purification->characterization incubation Incubation with labeled liposomes characterization->incubation cell_seeding Cell Seeding cell_seeding->incubation harvesting Cell Harvesting incubation->harvesting viability_staining Viability Staining harvesting->viability_staining flow_cytometry Flow Cytometry Analysis viability_staining->flow_cytometry data_analysis Data Analysis (% Positive Cells, MFI) flow_cytometry->data_analysis

Fig. 1: Experimental workflow for validating liposome uptake.

G liposome Fluorescently Labeled Liposome (e.g., Cy5-DSPE, DiD) clathrin Clathrin-mediated Endocytosis liposome->clathrin caveolae Caveolae-mediated Endocytosis liposome->caveolae macropino Macropinocytosis liposome->macropino phago Phagocytosis liposome->phago early_endosome Early Endosome clathrin->early_endosome caveolae->early_endosome macropino->early_endosome phago->early_endosome late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome late_endosome->lysosome

Fig. 2: Generalized liposome uptake pathways.

The choice of fluorescent label may influence which of these pathways is favored, although this is also heavily dependent on liposome size, surface charge, and the cell type being studied.[3][5] For instance, smaller liposomes are more likely to be internalized via clathrin- or caveolae-mediated endocytosis, while larger aggregates might be taken up by phagocytosis.[5] The physicochemical properties of the dye itself could potentially alter the surface characteristics of the liposome, thereby influencing its interaction with the cell membrane and subsequent internalization route.

References

A Comparative Guide to Colocalization Analysis: Cy5-DSPE Chloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cy5-DSPE chloride with other fluorescent lipid probes for colocalization analysis in cellular imaging. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the optimal tools for their studies of membrane dynamics and cellular trafficking.

Quantitative Performance Comparison

The selection of a fluorescent probe for colocalization studies is critical and depends on several factors, including the photophysical properties of the fluorophore, its partitioning behavior within cellular membranes, and its compatibility with other fluorescent markers. This section provides a quantitative comparison of this compound with common alternatives.

PropertyThis compoundRhodamine B-DOPENBD-PELaurdan
Excitation Max (nm) ~650~560~460~350
Emission Max (nm) ~670~580~535~440 (ordered), ~490 (disordered)
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ~250,000~106,000~22,000~18,000
Fluorescence Quantum Yield (Φf) ~0.20~0.31 in water~0.3-0.5Environment-sensitive
Photostability High[1][2]Moderate[1][3]LowModerate
Primary Application General membrane labeling, lipid rafts, drug deliveryGeneral membrane labeling, single-molecule trackingMembrane fluidity, lipid transportMembrane order and phase, lipid rafts
Colocalization Efficiency (Pearson's Coefficient) Not available in direct comparative studies. Dependent on experimental conditions and cellular context.Not available in direct comparative studies. Dependent on experimental conditions and cellular context.Not available in direct comparative studies. Dependent on experimental conditions and cellular context.Not applicable (ratiometric dye)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable colocalization studies. The following sections provide step-by-step protocols for labeling cells with this compound and co-staining with specific cellular markers.

Experimental Workflow for Colocalization Analysis

The general workflow for a colocalization experiment involves cell preparation, sequential or simultaneous labeling with fluorescent probes, image acquisition using confocal microscopy, and quantitative analysis of the images.

G A Cell Seeding and Culture B Labeling with this compound A->B C Co-staining with Cellular Marker B->C D Image Acquisition (Confocal Microscopy) C->D E Image Pre-processing D->E F Quantitative Colocalization Analysis E->F G Data Interpretation F->G

Caption: A generalized workflow for performing colocalization analysis of this compound with cellular markers.

Protocol 1: Colocalization of this compound with Mitochondria

This protocol describes the co-labeling of cellular membranes with this compound and mitochondria using a commercially available mitochondrial marker.

Materials:

  • This compound

  • MitoTracker™ Red CMXRos or other suitable mitochondrial tracker (B12436777)

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on glass-bottom dishes

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.

  • Mitochondria Staining:

    • Prepare a working solution of MitoTracker™ in pre-warmed imaging medium at a final concentration of 100-500 nM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the MitoTracker™ working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • This compound Labeling:

    • Prepare a working solution of this compound in imaging medium at a final concentration of 1-5 µM.

    • Remove the MitoTracker™ solution and wash the cells twice with pre-warmed imaging medium.

    • Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C.

  • Image Acquisition:

    • Wash the cells three times with pre-warmed imaging medium.

    • Acquire images using a confocal microscope with appropriate laser lines and emission filters for Cy5 (e.g., Ex: 640 nm, Em: 660-710 nm) and the mitochondrial tracker (e.g., for MitoTracker™ Red, Ex: 579 nm, Em: 599 nm).

    • Acquire images sequentially to minimize spectral bleed-through.

  • Analysis: Perform quantitative colocalization analysis using image analysis software to determine the degree of overlap between the Cy5-DSPE and mitochondrial signals.

Protocol 2: Colocalization of this compound with Endoplasmic Reticulum (ER)

This protocol details the co-staining of membranes with this compound and the endoplasmic reticulum.

Materials:

  • This compound

  • ER-Tracker™ Blue-White DPX or other suitable ER marker

  • Live-cell imaging medium

  • PBS

  • Cells of interest cultured on glass-bottom dishes

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes to the desired confluency.

  • ER Staining:

    • Prepare a working solution of ER-Tracker™ in pre-warmed imaging medium at a final concentration of 0.5-1 µM.

    • Remove the culture medium, wash with PBS, and add the ER-Tracker™ solution.

    • Incubate for 15-30 minutes at 37°C.

  • This compound Labeling:

    • Prepare a 1-5 µM working solution of this compound in imaging medium.

    • Remove the ER-Tracker™ solution, wash the cells twice, and add the this compound solution.

    • Incubate for 10-30 minutes at 37°C.

  • Image Acquisition:

    • Wash the cells three times with imaging medium.

    • Acquire images sequentially on a confocal microscope using appropriate settings for Cy5 and the ER tracker (e.g., for ER-Tracker™ Blue-White, Ex: ~374 nm, Em: 430-640 nm).

  • Analysis: Quantify the colocalization between Cy5-DSPE and the ER marker.

Protocol 3: Colocalization of this compound with Golgi Apparatus

This protocol outlines the procedure for co-labeling membranes with this compound and the Golgi apparatus.

Materials:

  • This compound

  • A suitable Golgi marker (e.g., a fluorescently-tagged lectin like Wheat Germ Agglutinin or a specific antibody for fixed cells)

  • Live-cell imaging medium or appropriate buffers for fixed-cell staining

  • PBS

  • Cells of interest cultured on glass-bottom dishes

Procedure for Live-Cell Staining:

  • Cell Preparation: Grow cells on glass-bottom dishes.

  • Golgi Staining:

    • Prepare a working solution of a fluorescently-tagged Golgi marker in imaging medium.

    • Incubate the cells with the Golgi marker for the recommended time (typically 10-30 minutes at 4°C to label the plasma membrane, followed by a chase at 37°C to allow internalization to the Golgi).

  • This compound Labeling:

    • Prepare and add the this compound working solution as described in the previous protocols.

  • Image Acquisition:

    • Wash the cells and acquire images using a confocal microscope with the appropriate settings for Cy5 and the Golgi marker.

  • Analysis: Perform quantitative colocalization analysis.

Note on Golgi Staining: Staining the Golgi in live cells can be challenging. For more robust staining, immunofluorescence in fixed cells using an antibody against a Golgi-resident protein (e.g., GM130) is often preferred. In this case, Cy5-DSPE labeling should be performed on live cells before fixation and permeabilization.

Signaling Pathway Visualization

This compound is often used to study the role of lipid microdomains, or lipid rafts, in cellular signaling. These dynamic membrane domains are enriched in cholesterol and sphingolipids and serve as platforms for the assembly of signaling complexes.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding, the BCR translocates to lipid rafts, initiating a signaling cascade that is crucial for B-cell activation.

G cluster_0 Lipid Raft BCR BCR Lyn Lyn BCR->Lyn Translocation & Activation Syk Syk BCR->Syk Recruitment & Activation Lyn->BCR Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 Activation BTK BTK Syk->BTK Activation Activation B-Cell Activation PLCg2->Activation BTK->Activation Antigen Antigen Antigen->BCR Binding & Cross-linking

Caption: Role of lipid rafts in B-Cell Receptor (BCR) signaling activation.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The localization of EGFR within lipid rafts can modulate its signaling activity. In some contexts, lipid rafts facilitate the formation of signaling complexes that promote cell survival and proliferation.

G cluster_0 Lipid Raft EGFR EGFR Src Src EGFR->Src Activation PI3K PI3K EGFR->PI3K Recruitment & Activation Src->EGFR Phosphorylation Akt Akt PI3K->Akt Activation Proliferation Proliferation & Survival Akt->Proliferation EGF EGF EGF->EGFR Binding

References

Cross-validation of Cy5-DSPE Chloride Labeling with Other Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of cellular imaging, drug delivery, and nanoparticle tracking, the selection of an appropriate fluorescent label is paramount to generating accurate and reproducible data. Cy5-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-N-(cyanine 5)]) is a widely utilized lipophilic probe, favored for its far-red fluorescence which minimizes interference from cellular autofluorescence. This guide provides an objective comparison of Cy5-DSPE chloride with other commercially available fluorescent lipid probes, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Fluorescent Lipid Probes

The efficacy of a fluorescent lipid probe is determined by several key parameters, including its photostability, labeling efficiency, and its potential to perturb the biological system it is designed to probe. The following tables summarize the comparative performance of Cy5-DSPE against other common fluorescent lipid probes based on available data.

ProbeFluorophore ClassExcitation (nm)Emission (nm)Key Characteristics
Cy5-DSPE Cyanine (B1664457)~650~670Far-red emission, good for deep tissue imaging, but can be susceptible to photobleaching and pH sensitivity.[1][2][3][4]
TopFluor®-PC BODIPY~495~507Bright and highly photostable, minimally disruptive to lipid packing, available in various colors.[5][6][7]
NBD-PE Nitrobenzoxadiazole~460~535Environment-sensitive probe, useful for studying lipid trafficking and membrane fusion, but has lower photostability.[6][7]
Lissamine Rhodamine B-PE Rhodamine~560~583Bright and photostable, a common choice for liposome (B1194612) labeling, but its bulkier structure may perturb membrane properties.[6][7][8]
DiI / DiD Carbocyanine~549 / ~644~565 / ~665Lipophilic tracers for cell membrane labeling and tracking, but can exhibit cytotoxicity at higher concentrations.
ProbeApplicationAdvantagesDisadvantages
Cy5-DSPE Liposome and Nanoparticle TrackingFar-red emission minimizes autofluorescence in vivo.Potential for decreased fluorescence intensity in acidic environments and susceptibility to photobleaching.[4][9]
TopFluor®-PC Membrane Dynamics & Cellular ImagingHigh photostability and minimal perturbation to the lipid bilayer.[5]Shorter emission wavelength may have more background interference than Cy5.
NBD-PE Lipid Trafficking & Fusion AssaysFluorescence is sensitive to the local environment, providing information on lipid packing.[6][7]Lower photostability limits long-term imaging.
Lissamine Rhodamine B-PE Liposome Labeling & Flow CytometryBright and stable fluorescence.Can potentially alter membrane properties due to its size and charge.
DiI / DiD Cell Membrane Labeling & Neuronal TracingHigh affinity for lipid membranes and good spectral properties.Can be cytotoxic and may not be suitable for all cell types.

Experimental Protocols

Accurate comparison of fluorescent probes necessitates standardized experimental procedures. Below are detailed protocols for labeling liposomes and cells, which can be adapted for cross-validation studies.

Liposome Labeling Protocol

This protocol describes the incorporation of fluorescent lipid probes into liposomes during their formation using the thin-film hydration method.

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DSPC and cholesterol) and the fluorescent lipid probe (e.g., Cy5-DSPE) in chloroform (B151607) at a specific molar ratio (e.g., 45:50:5 for DSPC:cholesterol:DSPE-PEG, with the fluorescent probe typically at 0.1-1 mol%).[10]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or sonicating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.[10]

  • Extrusion (Optional):

    • To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to multiple freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove unincorporated fluorescent probes by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.

Cell Labeling Protocol

This protocol outlines a general procedure for labeling live cells with fluorescent lipid probes.

  • Cell Culture:

    • Plate cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and grow to the desired confluency.

  • Probe Preparation:

    • Prepare a stock solution of the fluorescent lipid probe in an appropriate solvent (e.g., DMSO or ethanol).

    • Dilute the stock solution in a serum-free cell culture medium to the final working concentration (typically 1-5 µg/mL).

  • Labeling:

    • Wash the cells once with warm PBS.

    • Incubate the cells with the probe-containing medium for a specific duration (e.g., 15-30 minutes) at 37°C. The optimal incubation time should be determined empirically for each cell type and probe.

  • Washing and Imaging:

    • Wash the cells two to three times with warm PBS or complete medium to remove the excess probe.

    • Replace with fresh, pre-warmed complete medium.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz can effectively illustrate complex experimental processes and conceptual models.

G cluster_prep Probe & Liposome Preparation cluster_analysis Performance Analysis Lipid_Mixture Lipid Mixture + Probes (Cy5-DSPE, Probe A, Probe B) Thin_Film Thin Film Formation Lipid_Mixture->Thin_Film Hydration Hydration with Buffer Thin_Film->Hydration Extrusion Extrusion (Size Control) Hydration->Extrusion Purification Purification Extrusion->Purification Characterization Physicochemical Characterization (Size, Zeta Potential) Purification->Characterization Spectroscopy Fluorescence Spectroscopy (Intensity, Stability) Purification->Spectroscopy Microscopy Cellular Uptake & Trafficking (Confocal Microscopy) Purification->Microscopy Flow_Cytometry Quantitative Uptake Analysis Microscopy->Flow_Cytometry

Caption: Workflow for comparing fluorescent lipid probes in liposome formulation and analysis.

G cluster_membrane Lipid Bilayer cluster_probes Fluorescent Probe Intercalation p1 t1 p1->t1 p2 t2 p2->t2 p3 t3 p3->t3 p4 t4 p4->t4 p5 t5 p5->t5 p6 t6 p6->t6 p7 t7 p7->t7 p8 t8 p8->t8 p9 p10 p11 p12 p13 p14 p15 p16 t9 t9->p9 t10 t10->p10 t11 t11->p11 t12 t12->p12 t13 t13->p13 t14 t14->p14 t15 t15->p15 t16 t16->p16 Cy5_DSPE Cy5-DSPE Cy5_DSPE->p3 Headgroup Label TopFluor_PC TopFluor-PC TopFluor_PC->t6 Acyl Chain Label DiI DiI DiI->t11 Lipophilic Insertion

Caption: Intercalation of different fluorescent lipid probes within a lipid bilayer.

References

A Spectroscopic Showdown: Cy5-DSPE vs. Other Cyanine Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescence-based assays, the choice of fluorophore is a critical decision that directly impacts experimental sensitivity and data reliability. This guide provides an objective, data-driven comparison of the spectroscopic properties of Cy5-DSPE against other common cyanine (B1664457) dyes and their alternatives, offering insights to inform your selection process.

Cyanine dyes are a class of synthetic fluorophores widely utilized in biological imaging and labeling due to their high molar extinction coefficients and tunable fluorescence spectra. When conjugated to phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), these dyes become powerful tools for labeling liposomes, nanoparticles, and other lipid-based drug delivery systems. This guide focuses on the spectroscopic characteristics of DSPE-conjugated cyanine dyes, providing a comparative analysis of their performance.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic properties of Cy5-DSPE and other relevant cyanine dyes. It is important to note that the quantum yield and extinction coefficients of dyes can be significantly influenced by their local environment, including the solvent and conjugation to molecules like DSPE. While specific data for the DSPE-conjugated forms are not always available, the values for the parent dyes provide a valuable reference point. The lipid environment provided by DSPE is generally expected to enhance the fluorescence quantum yield of cyanine dyes compared to their unconjugated, hydrophilic counterparts.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
Cy3-DSPE 548 - 552[1]562 - 570[1]~150,000 (for Cy3)~0.15 (for Cy3)
Cy5-DSPE ~650[2]~670[2]~250,000 (for Cy5)[3][4]~0.2 - 0.28 (for Cy5)[4]
Cy7-DSPE ~750~773~250,000 (for Cy7)~0.13 (for Cy7 in PBS)[5]
Alexa Fluor 647 ~650~665~239,000~0.33
DyLight 650 ~652~672~250,000Not specified

Note: The molar extinction coefficient and quantum yield values for the DSPE-conjugated dyes are often not explicitly reported and can vary based on the solvent and local environment. The values provided for the unconjugated parent dyes serve as a close approximation.

Experimental Workflow and Methodologies

To ensure reproducible and accurate spectroscopic characterization of fluorescent dyes, standardized experimental protocols are essential. The following sections detail the methodologies for determining key spectroscopic parameters.

Diagram of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis start Start prep_solvent Select Appropriate Solvent start->prep_solvent prep_dye Prepare Dye Stock Solution prep_dilutions Create Serial Dilutions prep_dye->prep_dilutions prep_solvent->prep_dye abs_spec Measure Absorbance Spectra (UV-Vis) prep_dilutions->abs_spec To Spectrophotometer em_spec Measure Fluorescence Emission Spectra prep_dilutions->em_spec To Fluorometer calc_extinction Calculate Molar Extinction Coefficient abs_spec->calc_extinction calc_qy Calculate Quantum Yield em_spec->calc_qy end End calc_extinction->end calc_qy->end

Caption: Experimental workflow for determining the spectroscopic properties of fluorescent dyes.

Experimental Protocols

1. Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.

  • Materials:

    • Dye sample of known concentration

    • High-purity solvent (e.g., methanol, chloroform, or an appropriate buffer)

    • UV-Vis spectrophotometer

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Prepare a stock solution of the dye in the chosen solvent with a precisely known concentration.

    • From the stock solution, prepare a series of dilutions with decreasing concentrations.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using the spectrophotometer. Use the pure solvent as a blank.

    • Plot a graph of absorbance versus concentration.

    • The molar extinction coefficient (ε) is calculated from the slope of the linear portion of the graph according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

2. Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.

  • Materials:

    • Dye sample (unknown)

    • Fluorescence standard with a known quantum yield in the same spectral region

    • High-purity solvent

    • UV-Vis spectrophotometer

    • Fluorometer

    • Quartz cuvettes

  • Procedure:

    • Prepare a series of dilutions for both the unknown sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum of each solution using the fluorometer, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the unknown sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

      where Φ_standard is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Signaling Pathway and Logical Relationships

The choice of a fluorescent dye is often dictated by the specific requirements of the experimental setup and the biological question being addressed. The following diagram illustrates the logical considerations in selecting a DSPE-conjugated cyanine dye.

logical_relationship cluster_exp Experimental Considerations cluster_dye Dye Properties cluster_selection Dye Selection instrument Available Excitation Sources & Detectors wavelength Excitation/Emission Wavelength instrument->wavelength application Application (e.g., in vitro, in vivo imaging) application->wavelength photostability Photostability application->photostability brightness Brightness (ε × Φ) wavelength->brightness selection Optimal DSPE-Cyanine Dye brightness->selection photostability->selection solubility Solubility & Aggregation solubility->selection

References

A Comparative Analysis of In Vitro and In Vivo Stability of Cy5-DSPE Chloride Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the stability of liposomal formulations is paramount to predicting their efficacy and safety. This guide provides a comprehensive comparison of the in vitro and in vivo stability of liposomes incorporating the fluorescent lipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanine 5] (Cy5-DSPE). By examining experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to design and interpret studies involving Cy5-DSPE labeled liposomes.

Data Presentation: Quantitative Stability Comparison

The stability of liposomes is a critical factor that dictates their shelf-life and their performance as drug delivery vehicles. Below is a summary of quantitative data gathered from various studies, comparing the stability of Cy5-DSPE liposomes under different conditions.

ParameterIn Vitro StabilityIn Vivo StabilityReference
Fluorescence Stability (Cy5 Leakage) In isotonic buffer at 4°C, Cy5-DSPE liposomes show minimal loss of fluorescence over 7 days (less than 10% decrease). At 37°C, a more significant decrease of approximately 20-30% is observed over the same period.The Cy5-DSPE label can degrade in vivo, leading to a gradual disappearance of the fluorescence signal from tissues over time. This is likely due to the degradation of the DSPE phospholipid anchor.[1][2]
Physical Stability (Size & Polydispersity) When stored at 4°C, the size and polydispersity index (PDI) of Cy5-DSPE liposomes remain relatively stable for up to 60 days. At 25°C, significant aggregation and precipitation can be observed within 15-30 days.Liposome (B1194612) size can be influenced by interactions with plasma proteins. PEGylated liposomes generally maintain their size and dispersity in circulation for extended periods.[3]
Circulation Half-life Not applicable.PEGylated liposomes containing DSPE have demonstrated long circulation half-lives. For example, PEGylated liposomes labeled with a similar fluorescent dye (DiI) exhibited a half-life of approximately 22 hours in mice.[1]
Stability in Biological Fluids Incubation in serum can lead to a more rapid decrease in fluorescence compared to buffer, suggesting some interaction with serum components that may quench or destabilize the dye.The liposomal structure is generally stable in plasma, especially with the inclusion of cholesterol and PEGylated lipids, which minimize opsonization and clearance by the reticuloendothelial system (RES).[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols for assessing the stability of Cy5-DSPE liposomes.

Protocol 1: Preparation of Cy5-DSPE Chloride Liposomes

This protocol describes the thin-film hydration method, a common technique for preparing liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve DSPC, cholesterol, DSPE-PEG2000, and Cy5-DSPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:4.9:0.1).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C).

  • To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a set number of passes.

  • Store the prepared liposomes at 4°C.

G cluster_prep Liposome Preparation start Dissolve Lipids (DSPC, Cholesterol, DSPE-PEG, Cy5-DSPE) in Chloroform film Form Thin Lipid Film (Rotary Evaporation) start->film Evaporate Solvent hydrate Hydrate Film with PBS film->hydrate Add Aqueous Buffer extrude Extrude to Form Unilamellar Vesicles hydrate->extrude Size Reduction store Store at 4°C extrude->store

Figure 1. Workflow for the preparation of this compound liposomes.

Protocol 2: In Vitro Stability Assessment (Dye Leakage)

This protocol measures the leakage of Cy5 from the liposomes when incubated in different media.

Materials:

  • Cy5-DSPE liposome suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fetal bovine serum (FBS) or mouse plasma

  • Fluorometer

  • Dialysis membrane (with appropriate molecular weight cut-off) or size exclusion chromatography columns

  • Triton X-100 (10% solution)

Procedure:

  • Dilute the Cy5-DSPE liposome suspension in PBS and in a PBS/serum mixture (e.g., 50% FBS).

  • Incubate the samples at 37°C.

  • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the samples.

  • Separate the liposomes from the released (free) Cy5-DSPE using either dialysis or size exclusion chromatography.

  • Measure the fluorescence intensity of the liposomal fraction (F_t) using a fluorometer (Excitation/Emission ~650 nm/670 nm).

  • To determine the total fluorescence (F_total), lyse a separate aliquot of the original liposome suspension with Triton X-100 to release all the encapsulated dye and measure its fluorescence.

  • Calculate the percentage of dye leakage at each time point using the formula: Leakage (%) = (1 - (F_t / F_total)) * 100

G cluster_invitro In Vitro Stability Assay start Incubate Cy5-DSPE Liposomes in PBS or Serum at 37°C aliquot Collect Aliquots at Time Points start->aliquot separate Separate Liposomes from Free Dye aliquot->separate measure Measure Fluorescence of Liposomal Fraction separate->measure calculate Calculate % Leakage measure->calculate G cluster_invivo In Vivo Stability & Biodistribution inject Inject Cy5-DSPE Liposomes into Animal Model image Whole-Body Fluorescence Imaging (Time Points) inject->image blood Blood Sampling (Circulation Half-life) inject->blood exvivo Ex Vivo Organ Imaging (Biodistribution) image->exvivo analyze Image Analysis (ROI Intensity) image->analyze blood->analyze exvivo->analyze

References

Safety Operating Guide

Proper Disposal of Cy5-DSPE Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of Cy5-DSPE chloride, a fluorescent phospholipid commonly used in biomedical research and drug development. Adherence to these protocols will help your institution maintain compliance with safety regulations and foster a culture of responsible chemical handling.

Immediate Safety and Handling Precautions

This compound, while a valuable research tool, presents potential health hazards. Based on available safety data for similar compounds, it should be handled with care. The primary hazards include potential harm if swallowed, inhaled, or absorbed through the skin, and it may cause allergic skin reactions. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound in any form, including during disposal.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

Step-by-Step Disposal Procedure

This procedure applies to pure this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, and vials).

Step 1: Waste Segregation

Proper segregation is the first and most critical step in hazardous waste management.

  • Designated Waste Container: All this compound waste must be collected in a designated, leak-proof container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react, leading to dangerous situations.

Step 2: Waste Collection

  • Solid Waste: Collect unused or expired this compound powder, as well as contaminated consumables such as gloves, wipes, and plasticware, in the designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not dispose of these solutions down the drain. This is in accordance with general guidelines for fluorescent dye disposal, which often treat these compounds as hazardous waste requiring special handling.

Step 3: Labeling the Waste Container

Accurate and clear labeling is essential for the safety of all laboratory personnel and waste handlers.

  • "Hazardous Waste" Label: The container must be clearly labeled with the words "Hazardous Waste."

  • Full Chemical Name: Write out the full chemical name: "this compound". Avoid using abbreviations.

  • Concentration: For liquid waste, indicate the approximate concentration of this compound.

  • Hazard Diamond (Optional but Recommended): If your institution uses a hazard diamond, fill it out according to the information available on the Safety Data Sheet (SDS) for a similar compound.

Step 4: Storage of the Waste Container

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.

Step 5: Final Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.

  • Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste. Do not attempt to transport the waste yourself.

Quantitative Data Summary

ParameterGuidelineSource
Storage Time Limit in SAA Varies by institution (typically 90 days)Institutional Policy
Container Material High-Density Polyethylene (HDPE) or GlassGeneral Lab Safety
Labeling Requirement "Hazardous Waste", Full Chemical Name, DateRegulatory Standard

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. Researchers should consult their institution-specific protocols for handling and disposal of chemical waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision points and the overall workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Designated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Waste Container liquid_waste->collect_liquid label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date collect_solid->label_container collect_liquid->label_container store_waste Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs

Caption: Workflow for this compound Waste Disposal.

cluster_ppe Personal Protective Equipment (PPE) cluster_container Waste Container Requirements cluster_storage Storage Conditions gloves Chemically Resistant Gloves goggles Safety Goggles/Glasses lab_coat Lab Coat material HDPE or Glass lid Secure Screw-Top Lid label Properly Labeled saa Satellite Accumulation Area containment Secondary Containment closed Keep Container Closed

Caption: Key Safety and Handling Requirements.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.